molecular formula C12H14O4 B1582848 1,4-Dipropionyloxybenzene CAS No. 7402-28-0

1,4-Dipropionyloxybenzene

Cat. No.: B1582848
CAS No.: 7402-28-0
M. Wt: 222.24 g/mol
InChI Key: HGXJNYNUTHMEOS-UHFFFAOYSA-N
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Description

1,4-Dipropionyloxybenzene is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propanoyloxyphenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXJNYNUTHMEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995320
Record name 1,4-Phenylene dipropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID40995320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7402-28-0
Record name 7402-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7402-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Phenylene dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dipropionyloxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dipropionyloxybenzene, also known as hydroquinone dipropionate, is a diester derivative of hydroquinone. This compound is of significant interest in the fields of dermatology and cosmetic science due to its potential as a skin-lightening agent.[1] Its mechanism of action is rooted in the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[1] Esterification of hydroquinone to this compound is reported to enhance stability and reduce the skin irritation and toxic side effects associated with the parent compound, hydroquinone.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a central benzene ring substituted at the 1 and 4 positions with propionyloxy groups.

Systematic IUPAC Name: (4-propanoyloxyphenyl) propanoate[2]

Synonyms: 1,4-Phenylene dipropionate, Hydroquinone dipropionate[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 7402-28-0[2]
Molecular Formula C12H14O4[2]
Molecular Weight 222.24 g/mol [2]
Appearance White crystalline powderAlfa Chemistry
Melting Point 112-114 °C
Boiling Point 313.9±25.0 °C at 760 mmHg (Predicted)
Density 1.124±0.06 g/cm3 (Predicted)
Solubility Almost insoluble in water. Soluble in organic solvents. Quantitative data is not readily available.ChemBK
XLogP3-AA 2.4

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of hydroquinone with propionyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow reagent1 Hydroquinone reaction Esterification Reaction reagent1->reaction reagent2 Propionyl Chloride (2 eq.) reagent2->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Pyridine or Triethylamine) base->reaction workup Aqueous Work-up (e.g., water, NaHCO3 wash) reaction->workup Neutralize HCl, remove excess reagents purification Purification (Recrystallization or Chromatography) workup->purification Isolate crude product product This compound purification->product Obtain pure product

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Esterification of Hydroquinone

The following is a generalized protocol based on standard esterification procedures. Researchers should optimize the reaction conditions for their specific needs.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base (2.2 eq), such as pyridine or triethylamine, to the solution and cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (2.2 eq) dropwise to the stirring solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating to reflux may be required to drive the reaction to completion.[3]

  • Work-up: Upon completion, cautiously add water to quench any unreacted propionyl chloride.[3] Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below is an analysis of its expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals:

  • A singlet for the aromatic protons: Due to the symmetry of the molecule, the four protons on the benzene ring are chemically equivalent and should appear as a singlet.

  • A quartet for the methylene protons (-CH2-): These protons are adjacent to a methyl group and will be split into a quartet.

  • A triplet for the methyl protons (-CH3): These protons are adjacent to a methylene group and will be split into a triplet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Due to symmetry, fewer signals than the total number of carbon atoms are expected.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170 ppm.

  • Aromatic Carbons: Two signals are expected for the aromatic carbons due to the symmetry of the ring. One for the carbons bonded to the oxygen atoms and another for the carbons bonded to hydrogen.

  • Methylene Carbon (-CH2-): A signal in the aliphatic region.

  • Methyl Carbon (-CH3): A signal in the upfield aliphatic region.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in this compound.

  • C=O Stretch: A strong absorption band in the region of 1750-1735 cm⁻¹, characteristic of an ester carbonyl group.

  • C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester linkage.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (222.24 g/mol ). Fragmentation patterns can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. A prominent fragment would be the tropylium ion at m/z 91, which is characteristic of many aromatic compounds.[4]

Application in Drug Development: Tyrosinase Inhibition

The primary application of this compound in a therapeutic and cosmetic context is as a tyrosinase inhibitor for the purpose of skin whitening and treating hyperpigmentation disorders.[1]

Mechanism of Action

Tyrosinase is a copper-containing enzyme that catalyzes the first two steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Hydroquinone and its derivatives are known to inhibit tyrosinase activity. The proposed mechanisms of inhibition include:

  • Competitive Inhibition: The inhibitor competes with the substrate (tyrosine or DOPA) for binding to the active site of the enzyme.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic activity.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The esterification of hydroquinone to this compound is believed to improve its stability and dermal penetration, potentially allowing for more effective delivery to the melanocytes where tyrosinase is active.

Safety and Toxicology

While this compound is considered to have no toxic side effects, it is important to handle it with appropriate safety precautions.[1] Safety data sheets (SDS) indicate that it may cause skin and eye irritation.[5][6]

Conclusion

This compound is a promising molecule with potential applications in dermatology and cosmetics as a skin-lightening agent. Its synthesis from hydroquinone is straightforward, and its chemical properties make it a more stable and less irritating alternative to its parent compound. This guide provides a foundational understanding of its chemical structure, properties, synthesis, and characterization to aid researchers and drug development professionals in their work with this compound. Further research is warranted to fully elucidate its toxicological profile and to optimize its formulation for various applications.

References

An In-Depth Technical Guide to Benzene-1,4-diyl dipropanoate (1,4-Dipropionyloxybenzene)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzene-1,4-diyl dipropanoate, a dipropionate ester of hydroquinone, is a molecule of significant interest in the fields of dermatology and cosmetic science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications, with a particular focus on its role as a skin depigmenting agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and formulation.

Nomenclature and Chemical Identity

The compound is identified by several names and registry numbers, which are crucial for accurate scientific communication and procurement.

Identifier Value
IUPAC Name benzene-1,4-diyl dipropanoate[1]
Synonyms 1,4-Dipropionyloxybenzene, Hydroquinone dipropionate, 1,4-Phenylene dipropionate, (4-propanoyloxyphenyl) propanoate, 1,4-Benzenediol, 1,4-dipropanoate[1]
CAS Number 7402-28-0[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]

Physicochemical Properties

Understanding the physicochemical properties of benzene-1,4-diyl dipropanoate is essential for its formulation and application.

Property Value Source
Appearance White to off-white crystalline powder[2]
Melting Point 112-114 °C[3]
Boiling Point 313.9 ± 25.0 °C (Predicted)[3]
Density 1.124 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in ethanol and acetone; slightly soluble in water[2]

Synthesis of Benzene-1,4-diyl dipropanoate: A Detailed Protocol

The synthesis of benzene-1,4-diyl dipropanoate is typically achieved through the esterification of hydroquinone with propionyl chloride. This method is efficient and scalable for laboratory and industrial production.

Reaction Scheme

Synthesis of Benzene-1,4-diyl dipropanoate Hydroquinone Hydroquinone Reaction Hydroquinone->Reaction PropionylChloride Propionyl Chloride (2 eq.) PropionylChloride->Reaction Product Benzene-1,4-diyl dipropanoate HCl 2 HCl Product->HCl Reaction->Product Pyridine (Solvent/Base)

Caption: Synthesis of Benzene-1,4-diyl dipropanoate.

Experimental Protocol

Materials:

  • Hydroquinone (1.0 equivalent)

  • Propionyl chloride (2.2 equivalents)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (2.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure benzene-1,4-diyl dipropanoate as a white crystalline solid.

Mechanism of Action: Tyrosinase Inhibition

The primary application of benzene-1,4-diyl dipropanoate in dermatology is as a skin-lightening agent. Its efficacy stems from the inhibition of tyrosinase, the key enzyme in melanogenesis.

Upon topical application, it is believed that cutaneous esterases hydrolyze benzene-1,4-diyl dipropanoate to release hydroquinone, the active inhibitor. Hydroquinone's inhibitory action on tyrosinase is multifaceted. It acts as a competitive inhibitor by mimicking the structure of tyrosine, the natural substrate for tyrosinase, and binding to the enzyme's active site. This prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a critical precursor for melanin synthesis.[4][5] Additionally, hydroquinone can be oxidized by tyrosinase, leading to the formation of reactive oxygen species that can cause cytotoxicity to melanocytes.[4]

Tyrosinase Inhibition Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase HQ_ester Benzene-1,4-diyl dipropanoate (Topical Application) Esterases Cutaneous Esterases HQ_ester->Esterases HQ Hydroquinone (Active Inhibitor) Esterases->HQ Inhibition Inhibition HQ->Inhibition Inhibition->Tyrosinase

Caption: Mechanism of Tyrosinase Inhibition.

Comparative Efficacy and Safety Profile

Benzene-1,4-diyl dipropanoate is often favored over its parent compound, hydroquinone, due to its enhanced stability and reduced potential for skin irritation.[6] Hydroquinone formulations can be unstable and prone to oxidation, leading to a decrease in efficacy and an increased risk of adverse effects such as erythema and contact dermatitis.[7] The esterification of hydroquinone to form benzene-1,4-diyl dipropanoate improves its lipophilicity and stability within cosmetic formulations.

Compound Reported IC₅₀ (Mushroom Tyrosinase) Reference
Hydroquinone22.78 ± 0.16 µM[3]
Kojic Acid (Positive Control)28.50 ± 1.10 µM[3]
Hydroquinone-benzoyl ester analog (3b)0.18 ± 0.06 µM[3]

Applications in Drug Development and Research

The primary application of benzene-1,4-diyl dipropanoate is in topical formulations for the treatment of hyperpigmentation disorders, including melasma, post-inflammatory hyperpigmentation, and solar lentigines. Its favorable stability and safety profile make it a valuable alternative to hydroquinone.

Beyond its use as a skin-lightening agent, the core structure of benzene-1,4-diyl dipropanoate may have potential in other areas of research. As an ester of hydroquinone, it could be investigated for its antioxidant properties. Furthermore, the 1,4-phenylene diester motif is a structural component in various functional materials, suggesting potential applications in polymer science and materials chemistry.[8]

Conclusion

Benzene-1,4-diyl dipropanoate is a scientifically significant compound with well-established applications in dermatology and cosmetic science. Its role as a stable and less irritating precursor to the potent tyrosinase inhibitor, hydroquinone, makes it a valuable tool for researchers and formulators. This guide has provided a detailed overview of its chemical properties, synthesis, and mechanism of action, offering a solid foundation for further research and development in this area.

References

The Definitive Guide to Hydroquinone Dipropionate: Physicochemical Properties, Advanced Analytical Protocols, and Stability Profiles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: A Note on Causality and Self-Validating Systems

In the realm of pharmaceutical sciences, a molecule is defined not just by its structure, but by the sum of its measurable properties and behaviors. This guide is structured to provide a holistic and practical understanding of hydroquinone dipropionate, moving beyond a simple recitation of data. We will explore the "why" behind the "how"—elucidating the causal relationships between molecular structure and physicochemical properties, and detailing experimental protocols designed as self-validating systems. This approach ensures that the data you generate is not only accurate but also robust and reproducible, forming a trustworthy foundation for any research or development endeavor.

Section 1: Core Molecular Attributes and Physicochemical Profile

Hydroquinone dipropionate (1,4-phenylene dipropanoate) is the diester of hydroquinone and propionic acid. The esterification of the two phenolic hydroxyl groups fundamentally alters the molecule's properties compared to its parent compound, hydroquinone. This transformation significantly reduces its polarity, increases its lipophilicity, and modifies its reactivity, particularly its susceptibility to oxidation.

Chemical Identity and Structure
  • IUPAC Name: 1,4-phenylene dipropanoate

  • CAS Number: 103-05-9

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol [1]

Figure 1: Annotated Structure of Hydroquinone Dipropionate. A non-polar aromatic core with two ester functionalities.

Tabulated Physicochemical Data

The physical properties of a compound are critical for formulation, processing, and storage. It is noteworthy that literature values for the melting point of hydroquinone dipropionate show significant variation. This may be attributable to differences in crystalline form (polymorphism) or the purity of the material analyzed. Researchers should consider this variability and establish an in-house standard based on their own highly purified material.

PropertyValueRationale & Implications
Appearance White to off-white crystalline powder[1]Color is a primary indicator of purity; yellowing may suggest oxidation to quinone-type species.
Melting Point 57-59 °C[1] or 112-114 °CThis significant discrepancy highlights the need for rigorous characterization (e.g., via DSC) to confirm material identity and purity. The lower range may correspond to a different polymorph or impurities.
Solubility Soluble in ethanol and acetone; slightly soluble in water[1].The diester structure imparts lipophilicity, making it suitable for formulation in organic or lipid-based vehicles for applications like topical delivery.
Stability Stable under recommended storage conditions; light and moisture sensitive[1].Ester groups are susceptible to hydrolysis. The hydroquinone core, although protected by esterification, can still oxidize. Storage in inert, dark, and dry conditions is crucial.

Section 2: Comprehensive Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and stability of hydroquinone dipropionate. The following protocols are designed to be robust and provide a comprehensive analytical package.

Chromatographic Purity: A Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing purity and detecting degradation products. A stability-indicating method is one that can resolve the intact drug from its potential degradation products, such as the mono-ester and parent hydroquinone, which would form via hydrolysis.

Causality in Method Design:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides strong retention for the lipophilic hydroquinone dipropionate.

  • Mobile Phase: A gradient of acetonitrile and acidified water allows for the elution of a wide range of polarities. The acid (e.g., formic or phosphoric acid) sharpens peak shape and ensures consistent ionization. The gradient is crucial to first elute highly polar degradants (like hydroquinone) before the more retained mono- and di-esters.

  • Detection: The aromatic ring provides strong UV absorbance. A wavelength of ~230 nm offers a good balance of sensitivity for the parent compound and potential chromophoric degradants.

Detailed Experimental Protocol: HPLC Purity and Stability Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 50% B

    • 20-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C for enhanced reproducibility.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of hydroquinone dipropionate at 1 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Forced Degradation (for method validation):

    • Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: Treat sample solution with 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 4 hours.

    • Neutralize samples before injection.

Trustworthiness through System Suitability: Before analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the Relative Standard Deviation (RSD) for peak area is ≤ 2.0% and the tailing factor for the hydroquinone dipropionate peak is ≤ 1.5.

Figure 2: Workflow for Stability-Indicating HPLC Method. A self-validating process from preparation to data analysis.

Spectroscopic Identity Confirmation

Spectroscopy provides an orthogonal confirmation of the molecular structure. Data should be compared against a well-characterized reference standard.

Predicted Spectroscopic Data:

TechniqueExpected Observations & Rationale
FT-IR ~1750-1760 cm⁻¹ (strong, sharp): C=O stretch of the ester. This is the most characteristic peak. ~1200-1250 cm⁻¹ (strong): C-O stretch of the ester. ~2900-3000 cm⁻¹: Aliphatic C-H stretching from the propionate groups. Absence of broad O-H band (~3200-3600 cm⁻¹): Confirms complete esterification of the phenolic hydroxyls.
¹H NMR ~7.1-7.3 ppm (singlet, 4H): Aromatic protons (A₂B₂ system appearing as a singlet due to symmetry). ~2.6 ppm (quartet, 4H): -CH₂- protons of the propionate groups, coupled to the -CH₃ protons. ~1.2 ppm (triplet, 6H): -CH₃ protons of the propionate groups, coupled to the -CH₂- protons.
¹³C NMR ~172 ppm: Carbonyl carbon (C=O) of the ester. ~148 ppm: Aromatic carbons attached to the ester oxygen. ~122 ppm: Aromatic carbons not attached to oxygen. ~28 ppm: -CH₂- carbon of the propionate. ~9 ppm: -CH₃ carbon of the propionate.
Mass Spec (ESI+) Expected [M+H]⁺: m/z 223.09. Expected [M+Na]⁺: m/z 245.07. Fragmentation would likely involve the loss of the propionate groups.

Section 3: Reactivity, Stability, and Biological Mechanism

Understanding the stability and reactivity of hydroquinone dipropionate is crucial for predicting its shelf-life, ensuring compatibility in formulations, and comprehending its biological activity.

Degradation Pathways

The two primary modes of degradation are hydrolysis and oxidation.

  • Hydrolysis: The ester linkages are susceptible to cleavage in the presence of water, a reaction catalyzed by acid or base. This is a two-step process, first yielding hydroquinone monopropionate and propionic acid, followed by the hydrolysis of the second ester to yield hydroquinone. This is the most probable degradation pathway in aqueous or improperly stored formulations.

  • Oxidation: While the esterification of the hydroxyl groups significantly reduces the electron-donating capacity of the phenyl ring and thus its susceptibility to oxidation compared to hydroquinone, it is not entirely inert. Strong oxidizing conditions or prolonged exposure to light and air can lead to the formation of quinone-type impurities, resulting in discoloration.

G HDP Hydroquinone Dipropionate HMP Hydroquinone Monopropionate + Propionic Acid HDP->HMP Hydrolysis (H₂O) [Acid/Base Catalyst] Ox Oxidized Products (Quinone-type) HDP->Ox Oxidation [Light, Air, Oxidants] HQ Hydroquinone + Propionic Acid HMP->HQ Hydrolysis (H₂O) [Acid/Base Catalyst]

Figure 3: Primary Degradation Pathways for Hydroquinone Dipropionate. Hydrolysis and oxidation are the key stability concerns.

Biological Mechanism of Action: Tyrosinase Inhibition

In the context of drug development, particularly for dermatological applications, the primary mechanism of action for hydroquinone and its derivatives is the inhibition of tyrosinase. Tyrosinase is a key copper-containing enzyme in the biochemical pathway of melanin synthesis. By inhibiting this enzyme, the production of melanin is reduced, leading to a skin-lightening effect.

The inhibition can occur through several mechanisms[2][3]:

  • Competitive Inhibition: The inhibitor molecule resembles the natural substrate (tyrosine) and competes for the active site of the enzyme.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

  • Substrate Behavior: Hydroquinone itself can act as a substrate for tyrosinase, being oxidized in the process. This can lead to the generation of reactive oxygen species and covalent modification of the enzyme, contributing to its inhibition[4].

G cluster_pathway Melanin Synthesis Pathway Tyrosine Tyrosine (Substrate) DOPA DOPA Tyrosine->DOPA Enzyme Tyrosinase (Enzyme) Tyrosine->Enzyme Binds to Active Site Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin (Pigment) Dopaquinone->Melanin Enzyme->DOPA Catalyzes Inhibitor Hydroquinone Derivative (e.g., Hydroquinone Dipropionate) Inhibitor->Enzyme Inhibits

Figure 4: Mechanism of Tyrosinase Inhibition. Hydroquinone derivatives interrupt the melanin production cascade.

Section 4: References

  • Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances. --INVALID-LINK--

  • Studies on the Mechanism of Bleaching Effects of Hydroquinone and Its Derivatives. The Journal of Medical Investigation. --INVALID-LINK--

  • Understanding Tyrosinase Inhibitors. 614 Beauty. --INVALID-LINK--

  • Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Publishing. --INVALID-LINK--

  • A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • HPLC–UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used. Oxford Academic. --INVALID-LINK--

  • HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. Semantic Scholar. --INVALID-LINK--

  • Hydroquinone, dipropionate - Optional[FTIR] - Spectrum. SpectraBase. --INVALID-LINK--

  • identification and determination of hydroquinone in cosmetic products by tlc and hplc. European Commission. --INVALID-LINK--

  • Hydroquinone dipropionate. PubChem. --INVALID-LINK--

  • (PDF) Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations: Research Article. ResearchGate. --INVALID-LINK--

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. University of Chieti-Pescara. --INVALID-LINK--

  • Hydroquinone at BMRB. Biological Magnetic Resonance Bank. --INVALID-LINK--

  • HPLC–UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. CoLab. --INVALID-LINK--

  • Hydroquinone Dipropionate. Sinochem Nanjing. --INVALID-LINK--

References

An In-depth Technical Guide to 1,4-Dipropionyloxybenzene (CAS No. 7402-28-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dipropionyloxybenzene, registered under CAS number 7402-28-0, is an aromatic ester with growing interest in various industrial and scientific applications. Also known by synonyms such as 1,4-Phenylene dipropionate and Hydroquinone dipropionate, this compound is structurally derived from hydroquinone, a well-known reducing agent and synthetic intermediate.[1][2][3] The esterification of hydroquinone with propionyl groups enhances its stability and modifies its physicochemical properties, opening avenues for its use in cosmetics, polymer chemistry, and industrial water treatment.[1]

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanisms of action in key applications, potential hazards and safe handling procedures, and robust experimental protocols for its synthesis and analysis. This document is intended to serve as a critical resource for researchers, chemists, and professionals in drug development and material science who are working with or exploring the potential of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[4] The ester linkages significantly influence its solubility and thermal characteristics compared to its parent compound, hydroquinone.

PropertyValueSource(s)
CAS Number 7402-28-0[2][3]
Molecular Formula C₁₂H₁₄O₄[2][3]
Molecular Weight 222.24 g/mol [2][3]
Appearance White crystalline powder[4]
Melting Point 112-114 °C[1]
Boiling Point (Predicted) 313.9 ± 25.0 °C[1]
Density (Predicted) 1.124 ± 0.06 g/cm³[1]
IUPAC Name (4-propanoyloxyphenyl) propanoate[3]
InChI Key HGXJNYNUTHMEOS-UHFFFAOYSA-N[3]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available in public databases such as PubChem for structural confirmation.[3]

Mechanisms of Action and Applications

The utility of this compound stems from the reactivity of the hydroquinone moiety, which is stabilized and delivered in a less reactive form by the propionyl ester groups.

Skin Whitening Agent: Tyrosinase Inhibition

In the field of cosmetics, hydroquinone is a well-established, albeit controversial, skin-lightening agent.[5][6] Its mechanism of action is the inhibition of tyrosinase, a key copper-containing enzyme responsible for the rate-limiting steps in melanin synthesis.[4][5][7] this compound, as a hydroquinone derivative, is believed to function as a pro-drug. The ester linkages may be hydrolyzed by esterases in the skin, releasing hydroquinone in a controlled manner. This gradual release can potentially reduce the irritation and cytotoxicity associated with the direct application of hydroquinone.[1]

The released hydroquinone then inhibits tyrosinase activity, thereby reducing the production of melanin and leading to a lightening of the skin tone.[1] The inhibition can occur through various mechanisms, including competitive, non-competitive, or mixed inhibition, where the inhibitor binds to the enzyme's active site or an allosteric site, preventing the substrate (tyrosine) from binding and being converted to melanin precursors.[4][5][7][8]

Tyrosinase_Inhibition cluster_0 In Skin cluster_1 Melanocyte Compound This compound Hydroquinone Hydroquinone (Active Inhibitor) Compound->Hydroquinone Esterase Hydrolysis Tyrosinase Tyrosinase Enzyme Hydroquinone->Tyrosinase Inhibits Melanin Melanin Tyrosinase->Melanin Catalyzes conversion Tyrosine Tyrosine (Substrate) Tyrosine->Tyrosinase Binds to active site

Mechanism of skin whitening by this compound.
Antioxidant in Polymers and Rubber

The degradation of polymers, including rubber, is often initiated by free-radical chain reactions induced by heat, light, or oxygen.[9][10] Hydroquinone and its derivatives are effective antioxidants because they can donate a hydrogen atom to a peroxy free radical, which is formed when a polymer radical reacts with oxygen. This process converts the highly reactive peroxy radical into a more stable hydroperoxide and a resonance-stabilized phenoxy radical.[9][10][11] This phenoxy radical is significantly less reactive and can terminate another radical chain, thus inhibiting the overall degradation process. The esterification in this compound provides better solubility and compatibility with the polymer matrix compared to hydroquinone.

Oxygen Scavenger in Boiler Water Treatment

Dissolved oxygen is a major cause of corrosion in industrial boilers and water systems.[12][13][14][15][16] Chemical oxygen scavengers are used to remove residual oxygen that is not eliminated by mechanical deaeration. Hydroquinone is a potent oxygen scavenger that reacts with dissolved oxygen to form benzoquinone and water, thus preventing oxidative corrosion of metal surfaces.[12][13][14] this compound can serve as a more stable precursor to hydroquinone in these systems. Hydroquinone is particularly effective because it reacts rapidly with oxygen even at lower temperatures, making it useful during system startups and shutdowns.[12] It can be used as a standalone scavenger or as a catalyst to enhance the performance of other scavengers like hydrazine.[15][16]

Hazard Analysis and Safe Handling

The hazard profile of this compound presents some inconsistencies across different suppliers, which is likely due to the absence of a harmonized classification under ECHA's CLP regulation.

  • GHS Classification: While many Safety Data Sheets (SDS) state that the product is not classified as hazardous, some suppliers have assigned the following GHS classification:

    • Pictogram: GHS07 (Exclamation mark)

    • Hazard Statements:

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Given these potential hazards, it is prudent to handle this compound with appropriate caution in a laboratory or industrial setting.

Safe_Handling_Workflow start Start: Handling This compound ppe Wear PPE: - Nitrile gloves - Safety goggles - Lab coat start->ppe handling Handle in a well-ventilated area or chemical fume hood. ppe->handling spill Spill? handling->spill cleanup Clean up spill using absorbent material. Avoid generating dust. spill->cleanup Yes storage Store in a cool, dry place in a tightly sealed container. spill->storage No disposal Dispose of waste according to local regulations. cleanup->disposal storage->disposal end End disposal->end

Workflow for the safe handling of this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of this compound. These should be adapted and optimized based on the specific laboratory conditions and equipment.

Synthesis of this compound via Acylation

This protocol describes the esterification of hydroquinone with propionyl chloride in the presence of a base.

Principle: The hydroxyl groups of hydroquinone act as nucleophiles, attacking the electrophilic carbonyl carbon of propionyl chloride. A base, such as triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification r1 Dissolve Hydroquinone (1 eq) in Dichloromethane (DCM) r2 Add Triethylamine (2.2 eq) r1->r2 r3 Cool to 0°C in an ice bath r2->r3 r4 Slowly add Propionyl Chloride (2.2 eq) dissolved in DCM r3->r4 r5 Allow to warm to room temperature and stir for 2-4 hours r4->r5 r6 Monitor reaction by TLC r5->r6 p1 Wash with dilute HCl r6->p1 p2 Wash with saturated NaHCO₃ p1->p2 p3 Wash with brine p2->p3 p4 Dry organic layer over Na₂SO₄ p3->p4 p5 Concentrate under reduced pressure p4->p5 p6 Recrystallize from ethanol/water p5->p6

Workflow for the synthesis of this compound.

Materials:

  • Hydroquinone (1.0 eq)

  • Propionyl chloride (2.2 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve hydroquinone (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of propionyl chloride (2.2 eq) in anhydrous dichloromethane dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield white crystals of this compound.

Analytical Method: Purity Determination by HPLC

This protocol provides a general method for determining the purity of a synthesized batch of this compound using High-Performance Liquid Chromatography (HPLC).

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, will be retained on a C18 column and can be eluted with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and water. Detection is typically achieved using a UV detector.

Instrumentation and Conditions:

  • HPLC System: With UV-Vis detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Prepare further dilutions as needed.

  • Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration as the standard solution.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Conclusion

This compound (CAS No. 7402-28-0) is a versatile compound with significant potential in diverse scientific and industrial domains. Its properties as a stable hydroquinone derivative make it a compelling candidate for applications requiring antioxidant, anti-corrosion, and tyrosinase-inhibiting activities. While its hazard profile warrants careful handling in line with standard laboratory safety practices, the information and protocols provided in this guide offer a solid foundation for researchers to safely explore and utilize this compound in their work. Further research into its biological activity and material science applications is encouraged to fully unlock its potential.

References

An In-depth Technical Guide to 1,4-Dipropionyloxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Dipropionyloxybenzene, a molecule of interest for researchers in dermatology, cosmetology, and drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, analyze its spectroscopic characteristics, and explore its primary mechanism of action and applications.

Introduction to this compound

This compound, also known as hydroquinone dipropionate, is an esterified derivative of hydroquinone. The addition of two propionyl groups enhances the stability and modifies the lipophilicity of the parent hydroquinone molecule, which can be advantageous for formulation and dermal penetration. Its primary area of application is in the cosmetic and pharmaceutical industries as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[1] This guide will provide researchers and drug development professionals with the core scientific information required to work with and understand this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₄[2][3]
Molecular Weight 222.24 g/mol [2][3]
CAS Number 7402-28-0[2][4]
Appearance White solid / Colorless liquid[4][5]
Melting Point 112-114 °C[4][5]
Boiling Point 313.9 °C at 760 mmHg[4]
Flash Point 152.6 °C[4]
Synonyms Hydroquinone dipropionate, 1,4-Phenylene dipropionate, Benzene-1,4-diyl dipropanoate[1][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of hydroquinone with propionyl chloride.[5] This is a standard acylation reaction where the hydroxyl groups of the phenol react with the acyl chloride. The use of a non-nucleophilic base is recommended to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

Materials:

  • Hydroquinone (1 equivalent)

  • Propionyl chloride (2.2 equivalents)

  • Pyridine (or Triethylamine) (2.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone in anhydrous DCM.

  • Add pyridine to the solution and cool the flask in an ice bath to 0 °C.

  • Slowly add propionyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of hydroquinone.

  • Anhydrous Solvent: Prevents the hydrolysis of propionyl chloride.

  • Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Ice Bath: Controls the initial exothermic reaction between the acyl chloride and the phenol.

  • Aqueous Workup: Removes the pyridinium hydrochloride salt and any unreacted starting materials.

Synthesis Workflow Diagram:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Hydroquinone Hydroquinone ReactionVessel Reaction in DCM at 0°C to RT Hydroquinone->ReactionVessel PropionylChloride Propionyl Chloride PropionylChloride->ReactionVessel Pyridine Pyridine (Base) Pyridine->ReactionVessel Quenching Quench with Water ReactionVessel->Quenching Reaction Mixture Extraction Aqueous Workup Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product This compound Recrystallization->Product Pure Product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10s4HAromatic protons (Ar-H)
~2.60q4HMethylene protons (-CH₂-)
~1.25t6HMethyl protons (-CH₃)

Interpretation:

  • The four aromatic protons are chemically equivalent due to the symmetry of the molecule, resulting in a singlet.

  • The methylene protons are adjacent to a methyl group, leading to a quartet (q) splitting pattern (n+1 rule, where n=3).

  • The methyl protons are adjacent to a methylene group, resulting in a triplet (t) splitting pattern (n+1 rule, where n=2).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
Chemical Shift (δ, ppm)Assignment
~172Carbonyl carbon (C=O)
~148Aromatic carbon attached to oxygen (Ar-C-O)
~122Aromatic carbon (Ar-C-H)
~28Methylene carbon (-CH₂-)
~9Methyl carbon (-CH₃)

Interpretation:

  • The spectrum is expected to be simple due to the molecule's symmetry.

  • The ester carbonyl carbon will appear significantly downfield.

  • Two distinct signals are expected for the aromatic carbons.

  • The aliphatic carbons of the propionyl groups will appear upfield.

Predicted IR Spectrum:
Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1750C=O stretch (ester)
~1600, 1500Aromatic C=C stretch
~1200C-O stretch (ester)

Interpretation:

  • The most prominent peak will be the strong C=O stretch of the ester functional group.

  • The presence of both aromatic and aliphatic C-H stretches will be evident.

  • A strong C-O stretching band is also characteristic of the ester groups.

Mechanism of Action: Tyrosinase Inhibition

The primary biological activity of this compound is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. It is presumed that this compound acts as a prodrug, being hydrolyzed in the skin to release hydroquinone, which is the active tyrosinase inhibitor.

The mechanism of tyrosinase inhibition by hydroquinone involves:

  • Competitive Inhibition: Hydroquinone structurally resembles tyrosine, the natural substrate of tyrosinase. It competes with tyrosine for binding to the active site of the enzyme.

  • Reduction of Dopaquinone: Hydroquinone can also act as a reducing agent, converting dopaquinone back to L-DOPA, thereby preventing the formation of downstream melanin precursors.

  • Direct Cytotoxicity to Melanocytes: At higher concentrations, hydroquinone can be cytotoxic to melanocytes, the cells responsible for melanin production.

Melanin Synthesis and Inhibition Pathway:

melanin_pathway cluster_synthesis Melanin Synthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Steps Hydroquinone Hydroquinone (from this compound) Hydroquinone->Dopaquinone Reduction Tyrosinase Tyrosinase Hydroquinone->Tyrosinase Competitive Inhibition

Caption: Simplified pathway of melanin synthesis and its inhibition by hydroquinone.

Applications in Research and Development

This compound is primarily used as a research chemical in the following areas:

  • Dermatological Research: It serves as a tool to study melanogenesis and the effects of tyrosinase inhibition in vitro and in vivo. Its improved stability over hydroquinone makes it a useful compound for formulation studies.

  • Cosmeceutical and Pharmaceutical Formulation: Research is ongoing to develop more effective and safer skin-lightening agents. This compound is evaluated for its efficacy, skin penetration, and potential for reduced side effects compared to hydroquinone.

  • Drug Discovery: While its primary application is in dermatology, the hydroquinone backbone is a scaffold that can be explored for other therapeutic targets. As an esterified derivative, this compound could be a starting point for developing prodrugs with different biological activities.

Conclusion

This compound is a valuable compound for researchers in the fields of dermatology and cosmetic science. Its well-defined chemical properties, straightforward synthesis, and role as a tyrosinase inhibitor make it an important tool for studying and modulating skin pigmentation. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to 1,4-Phenylene Dipropanoate: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1,4-phenylene dipropanoate, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into the compound's historical context, synthesis, chemical and physical properties, and its established and potential applications, with a focus on its role as a tyrosinase inhibitor.

Introduction and Historical Context

While a singular moment of "discovery" for 1,4-phenylene dipropanoate is not prominently documented, its existence is a logical consequence of the well-established chemistry of its precursors: hydroquinone and propanoic acid. Hydroquinone, or benzene-1,4-diol, was first synthesized in 1820 by the French chemists Pelletier and Caventou through the dry distillation of quinic acid[1]. Its utility as a reducing agent and an antioxidant has been recognized for centuries[1]. Propanoic acid, a simple carboxylic acid, is also a long-known chemical entity.

The synthesis of 1,4-phenylene dipropanoate is a straightforward esterification reaction, a fundamental transformation in organic chemistry. Therefore, its "history" is intrinsically linked to the development of synthetic organic chemistry and the exploration of derivatives of hydroquinone for various applications. The primary motivation for the synthesis of hydroquinone esters, such as the dipropanoate derivative, has been to modify the parent molecule's physical and biological properties, including its solubility, stability, and bioavailability[2].

Chemical and Physical Properties

1,4-Phenylene dipropanoate, also known as hydroquinone dipropionate, is a diester of hydroquinone and propanoic acid. Its chemical structure consists of a central benzene ring with two propanoate groups attached in a para orientation.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[3]
Molecular Weight 222.24 g/mol [3]
IUPAC Name (4-propanoyloxyphenyl) propanoate[3]
CAS Number 7402-28-0[3]
Appearance White to off-white crystalline powder[4]
Melting Point 112-114 °C[4]
Solubility Soluble in ethanol and acetone; slightly soluble in water[4]

Synthesis of 1,4-Phenylene Dipropanoate

The synthesis of 1,4-phenylene dipropanoate is typically achieved through the acylation of hydroquinone with a propionylating agent, such as propionyl chloride or propanoic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The hydroxyl groups of hydroquinone act as nucleophiles, attacking the electrophilic carbonyl carbon of the propionylating agent. The choice of propionyl chloride often necessitates the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The use of propanoic anhydride is an alternative that avoids the generation of corrosive HCl gas. The causality behind this experimental choice lies in creating a diester to mask the hydrophilic hydroxyl groups of hydroquinone, thereby increasing its lipophilicity which can enhance its penetration through biological membranes like the skin.

Experimental Protocol: Synthesis via Propionyl Chloride

This protocol describes a representative lab-scale synthesis of 1,4-phenylene dipropanoate.

Materials:

  • Hydroquinone

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran.

  • Add a stoichiometric excess (typically 2.2 equivalents) of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride (at least 2 equivalents) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding distilled water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash successively with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1,4-phenylene dipropanoate by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Hydroquinone Hydroquinone Dissolution Dissolve Hydroquinone in Anhydrous Solvent Hydroquinone->Dissolution PropionylChloride Propionyl Chloride Addition_Acyl Slow Addition of Propionyl Chloride PropionylChloride->Addition_Acyl Pyridine Pyridine (Base) Addition_Base Add Pyridine Pyridine->Addition_Base Dissolution->Addition_Base Cooling Cool to 0°C Addition_Base->Cooling Cooling->Addition_Acyl Reaction Stir at Room Temperature Addition_Acyl->Reaction Quenching Quench with Water Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product 1,4-Phenylene Dipropanoate Recrystallization->Product

Synthesis workflow for 1,4-phenylene dipropanoate.

Analytical Characterization

A self-validating system for the identity and purity of synthesized 1,4-phenylene dipropanoate involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the four aromatic protons due to the symmetry of the molecule. The ethyl groups will exhibit a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons (two signals due to symmetry), and the two carbons of the ethyl groups.

Infrared (IR) Spectroscopy[3]

The FTIR spectrum provides key information about the functional groups present.

  • C=O Stretch: A strong absorption band is expected in the region of 1750-1735 cm⁻¹, characteristic of an ester carbonyl group.

  • C-O Stretch: Bands corresponding to the C-O stretching of the ester linkage will be present.

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the benzene ring will also be observed.

Mass Spectrometry (MS)[3]

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1,4-phenylene dipropanoate (222.24 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns, such as the loss of the propionyloxy groups, can further confirm the structure.

Applications in Research and Drug Development

The primary biological activity of 1,4-phenylene dipropanoate reported in the literature is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis[2]. This positions the molecule as a subject of interest for researchers in dermatology, cosmetology, and drug discovery.

Tyrosinase Inhibition and Drug Discovery

Tyrosinase inhibitors are sought after for the treatment of hyperpigmentation disorders and as skin-lightening agents in cosmetics[5][6][7]. Hydroquinone is a potent tyrosinase inhibitor, but its use is restricted in some regions due to safety concerns[8]. Ester derivatives like 1,4-phenylene dipropanoate are synthesized to improve the safety and efficacy profile of the parent hydroquinone molecule[2]. The ester linkage can be designed to be cleaved by esterases in the skin, releasing hydroquinone in a controlled manner at the target site.

For drug development professionals, 1,4-phenylene dipropanoate can serve as a lead compound or a scaffold for the design of novel tyrosinase inhibitors with improved potency and reduced side effects. The propanoate groups can be modified to alter the compound's pharmacokinetic and pharmacodynamic properties.

SignalingPathway Tyrosinase Tyrosinase Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L_DOPA L-DOPA L_DOPA->Tyrosinase Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Further Reactions PDP 1,4-Phenylene Dipropanoate PDP->Tyrosinase Inhibition

Inhibitory action of 1,4-phenylene dipropanoate on melanin synthesis.
A Research Chemical for Structure-Activity Relationship Studies

As a research chemical, 1,4-phenylene dipropanoate is a valuable tool for conducting structure-activity relationship (SAR) studies. By synthesizing and testing a series of related hydroquinone esters with varying alkyl chain lengths and branching, researchers can elucidate the structural requirements for optimal tyrosinase inhibition. This knowledge is crucial for the rational design of new and more effective therapeutic agents.

Conclusion

1,4-Phenylene dipropanoate is a molecule with a straightforward synthesis and well-defined chemical properties. While its historical discovery is not a singular event, its chemical logic is deeply rooted in the history of organic synthesis. Its primary application as a tyrosinase inhibitor makes it a compound of significant interest to researchers and professionals in drug development and cosmetic science. The detailed technical information provided in this guide serves as a valuable resource for those looking to synthesize, characterize, and utilize this compound in their research endeavors.

References

A Theoretical Exploration of 1,4-Dipropionyloxybenzene's Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dipropionyloxybenzene, a hydroquinone derivative, is of significant interest in the pharmaceutical and cosmetic industries for its skin-lightening properties and improved stability over its parent compound. Understanding the intrinsic stability of this molecule is paramount for formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety. This in-depth technical guide provides a theoretical framework for assessing the stability of this compound, drawing upon established computational chemistry methodologies and mechanistic insights from related aromatic esters. We will explore the principal degradation pathways—hydrolysis and thermal decomposition—and elucidate the computational approaches to predict and analyze these processes. This guide is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to understand and predict the stability of active pharmaceutical and cosmetic ingredients.

Introduction to this compound

This compound, also known as hydroquinone dipropionate, is an esterified form of hydroquinone.[1][2] Hydroquinone is a potent tyrosinase inhibitor, effective in treating hyperpigmentation, but its application is hampered by its instability, particularly its susceptibility to oxidation. Esterification of the hydroxyl groups of hydroquinone to form this compound enhances its stability, making it a more viable active ingredient in topical formulations.[2] The propionyl groups serve as protective moieties, which are ideally cleaved by esterases in the skin to release the active hydroquinone.

A thorough understanding of the chemical stability of this compound is crucial for:

  • Optimizing formulation strategies to prevent premature degradation.

  • Predicting shelf-life under various storage conditions.

  • Ensuring the desired therapeutic or cosmetic effect by controlling the release of hydroquinone.

  • Identifying potential degradation products and assessing their safety profiles.

This guide will delve into the theoretical approaches that can be employed to investigate the stability of this compound, providing a scientific basis for its effective utilization.

Theoretical Methodologies for Stability Analysis

Computational chemistry provides a powerful toolkit for investigating the stability of molecules at an atomic level. Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the electronic structure and reactivity of organic molecules.[1][3]

2.1. Density Functional Theory (DFT)

DFT calculations can provide valuable insights into the intrinsic stability of this compound by determining key quantum chemical descriptors:

  • Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. A large HOMO-LUMO gap generally indicates higher kinetic stability.

  • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.

  • Bond Dissociation Energies (BDEs): Calculation of the energy required to break a specific bond can help identify the weakest links in the molecule and potential initiation sites for degradation.

2.2. Simulating Reaction Pathways

To investigate specific degradation mechanisms, such as hydrolysis and thermal decomposition, computational methods can be used to map the potential energy surface (PES) of the reaction. This involves:

  • Identifying Reactants, Intermediates, Transition States, and Products: Locating the stationary points on the PES.

  • Calculating Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to occur. A higher activation energy corresponds to a slower reaction rate and greater stability.

  • Determining Reaction Enthalpies (ΔH) and Free Energies (ΔG): To assess the thermodynamic favorability of a degradation pathway.

These calculations are instrumental in elucidating the step-by-step mechanism of degradation and identifying the rate-determining step.

Key Degradation Pathways of this compound

The stability of this compound is primarily challenged by two degradation pathways: hydrolysis of the ester linkages and thermal decomposition.

3.1. Hydrolysis of the Ester Bonds

Hydrolysis is a critical degradation pathway for ester-containing compounds, particularly in aqueous environments or formulations with high water content. The hydrolysis of this compound would lead to the formation of hydroquinone and propionic acid. This process can be catalyzed by acids or bases.

3.1.1. Proposed Mechanism of Hydrolysis

The hydrolysis of aromatic esters can proceed through different mechanisms depending on the pH.[3][4] A common pathway, particularly under neutral or basic conditions, is the nucleophilic acyl substitution (BAc2) mechanism.[4]

A theoretical investigation of this process for this compound would involve modeling the following key steps:

  • Nucleophilic Attack: A water molecule or hydroxide ion attacks the electrophilic carbonyl carbon of the ester group.

  • Formation of a Tetrahedral Intermediate: A transient, high-energy intermediate is formed. Theoretical studies on other esters have shown that the stability of this intermediate is crucial.[3]

  • Leaving Group Departure: The hydroquinone moiety is eliminated, and the carboxylic acid (propionic acid) is formed.

DFT calculations can be employed to model the transition states and intermediates along this reaction coordinate to determine the activation energy barriers for each step.[1]

3.1.2. Computational Workflow for Hydrolysis

Hydrolysis_Workflow cluster_start Initial State cluster_TS1 Transition State 1 cluster_Int Intermediate cluster_TS2 Transition State 2 cluster_end Final State Reactants This compound + H2O/OH- TS1 Nucleophilic Attack TS Reactants->TS1 ΔG‡1 Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Leaving Group Departure TS Intermediate->TS2 ΔG‡2 Products Hydroquinone + Propionic Acid TS2->Products

Caption: Computational workflow for studying the hydrolysis of this compound.

3.2. Thermal Degradation

Elevated temperatures during processing, storage, or application can induce thermal degradation of this compound. Aromatic esters generally exhibit good thermal stability, but decomposition can occur at higher temperatures.[5][6]

3.2.1. Potential Thermal Decomposition Mechanisms

The thermal degradation of esters can proceed through several pathways, often involving radical mechanisms. For this compound, potential decomposition routes could include:

  • Homolytic Cleavage of the Ester Bond: This would generate acyl and phenoxy radicals, which can then undergo further reactions.

  • Decarboxylation: Loss of carbon dioxide from the ester group.

  • Rearrangement Reactions: Such as the Fries rearrangement, although this typically requires a catalyst.

3.2.2. Theoretical Approach to Thermal Degradation

Computational studies can help to identify the most likely thermal degradation pathways by calculating the bond dissociation energies (BDEs) for the various bonds in the molecule. The C-O bond of the ester linkage is a likely candidate for the initial cleavage. By modeling the subsequent reactions of the resulting radicals, a comprehensive picture of the degradation process can be obtained.

Thermal_Degradation_Pathway cluster_initial Initiation cluster_radicals Radical Formation cluster_products Degradation Products Molecule This compound Radical1 Acyl Radical Molecule->Radical1 Homolytic Cleavage Radical2 Phenoxy Radical Molecule->Radical2 Homolytic Cleavage Product1 Decarboxylation Products Radical1->Product1 Product2 Recombination Products Radical1->Product2 Radical2->Product2 Product3 Further Fragments Radical2->Product3

References

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 1,4-Dipropionyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

1,4-Dipropionyloxybenzene, also known as hydroquinone dipropionate, is a diester derivative of hydroquinone.[1] This compound is of significant interest in the pharmaceutical and cosmetic industries as a tyrosinase inhibitor, which can reduce skin pigmentation and is used in skin-lightening formulations.[2][3] Its esterified form offers improved stability and reduced skin irritation compared to its parent compound, hydroquinone.[1][2]

This document provides a robust and reliable protocol for the synthesis of this compound via the acylation of hydroquinone with propionyl chloride. The chosen methodology is a classic nucleophilic acyl substitution, a cornerstone reaction in organic synthesis. The hydroxyl groups of hydroquinone act as nucleophiles, attacking the electrophilic carbonyl carbon of propionyl chloride. A tertiary amine base, pyridine, is employed to catalyze the reaction and to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product. This method is selected for its high efficiency, straightforward execution, and ease of purification, making it highly suitable for a standard laboratory setting.

Reaction Scheme and Mechanism

The synthesis proceeds via a straightforward esterification of hydroquinone's two hydroxyl groups.

Overall Reaction:

Reaction Scheme

Figure 1: Esterification of hydroquinone with propionyl chloride in the presence of pyridine to yield this compound.

Mechanism: The reaction is a nucleophilic acyl substitution.

  • The lone pair of electrons on the oxygen atom of a hydroquinone hydroxyl group attacks the electrophilic carbonyl carbon of propionyl chloride.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Pyridine, acting as a base, deprotonates the positively charged oxygen, regenerating the aromatic hydroxyl group's neutrality and forming pyridinium hydrochloride.

  • The process repeats on the second hydroxyl group to yield the final diester product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Recommended PurityNotes
Hydroquinone123-31-9110.11≥99%Should be a fine, off-white powder.
Propionyl Chloride79-03-892.52≥98%Highly corrosive and moisture-sensitive.[4]
Pyridine, Anhydrous110-86-179.10≥99.8%Acts as a base and catalyst.
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%Reaction solvent.
Hydrochloric Acid (HCl)7647-01-036.462 M aq. solutionFor workup.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq. solutionFor workup.
Brine (NaCl solution)7647-14-558.44Saturated aq. solutionFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Reagent GradeDrying agent.
Ethanol64-17-546.0795% or AbsoluteFor recrystallization.
Deionized Water7732-18-518.02N/AFor workup and recrystallization.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir plate

  • Dropping funnel (60 mL)

  • Reflux condenser

  • Calcium chloride (or silica gel) drying tube

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is based on a 10g scale synthesis of hydroquinone.

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar. Fit the central neck with a dropping funnel, one side neck with a reflux condenser topped with a CaCl₂ drying tube, and the other side neck with a rubber septum for nitrogen inlet if desired (though a drying tube is sufficient).

  • Ensure all glassware is oven-dried and assembled while warm to prevent atmospheric moisture contamination. The reaction is sensitive to water, as propionyl chloride readily hydrolyzes.[4][5]

Step 2: Reagent Preparation
  • To the reaction flask, add hydroquinone (10.0 g, 90.8 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the hydroquinone. Stir until a clear solution is formed.

  • Add anhydrous pyridine (21.5 mL, 21.1 g, 267 mmol, ~2.9 equivalents) to the solution. A slight exotherm may be observed.

Step 3: Addition of Propionyl Chloride
  • Cool the stirred solution to 0-5 °C using an ice-water bath. This is crucial as the acylation reaction is exothermic.

  • Measure propionyl chloride (19.6 mL, 20.8 g, 225 mmol, ~2.5 equivalents) and add it to the dropping funnel.

  • Add the propionyl chloride dropwise to the reaction mixture over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. A white precipitate (pyridinium hydrochloride) will form during the addition.

Step 4: Reaction Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 2-4 hours at room temperature.

  • Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent). Spot the starting hydroquinone, a co-spot, and the reaction mixture. The reaction is complete when the hydroquinone spot has disappeared.

Step 5: Workup and Extraction
  • Upon completion, cool the flask again in an ice bath and slowly add 50 mL of deionized water to quench any unreacted propionyl chloride.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 2 M HCl solution (to remove pyridine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to remove bulk water).

  • During each wash, shake the funnel vigorously and allow the layers to separate fully. Drain the lower organic (DCM) layer after each wash.

Step 6: Drying and Solvent Removal
  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Add a small scoop of anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes to dry the solution. The drying agent should move freely when swirled, indicating sufficient drying.

  • Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the MgSO₄.

  • Remove the dichloromethane solvent using a rotary evaporator.

Step 7: Purification by Recrystallization
  • The resulting crude solid should be an off-white to pale tan color.

  • To purify, dissolve the crude product in a minimum amount of hot ethanol (approximately 50-60 mL).

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 ethanol/water solution.

  • Dry the product under vacuum to a constant weight. A typical yield is 80-90%.

Product Characterization

The final product should be characterized to confirm its identity and purity.

PropertyExpected Result
Appearance White crystalline powder[1]
Molecular Formula C₁₂H₁₄O₄[6][7][8]
Molar Mass 222.24 g/mol [6][8]
Melting Point 112-114 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.1 (s, 4H, Ar-H), ~2.6 (q, 4H, -CH₂-), ~1.3 (t, 6H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~172 (C=O), ~148 (Ar-C-O), ~122 (Ar-C-H), ~28 (-CH₂-), ~9 (-CH₃)

Safety Precautions

All procedures must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalGHS PictogramsHazard StatementsPrecautionary Measures
Propionyl Chloride 🔥, 💀, corrosiveHighly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[4][5]Keep away from heat, sparks, and open flames.[9] Handle only in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Store in a cool, dry, well-ventilated place away from water.[9]
Pyridine 🔥, ❗Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Keep away from ignition sources. Avoid breathing vapors. Use only outdoors or in a well-ventilated area.
Hydroquinone ❗, health hazardHarmful if swallowed. Causes serious eye irritation. Suspected of causing genetic defects. Very toxic to aquatic life.Avoid release to the environment. Wear protective gloves and eye protection. Obtain special instructions before use.
Dichloromethane health hazardCauses skin and serious eye irritation. May cause drowsiness or dizziness. Suspected of causing cancer.Avoid breathing fumes. Use in a well-ventilated area. Wear protective gloves and eye protection.

Workflow Visualization

The following diagram outlines the complete synthesis workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis Setup 1. Assemble Dry Glassware Reagents 2. Dissolve Hydroquinone & Add Pyridine Setup->Reagents Load Addition 3. Cool to 0°C & Add Propionyl Chloride Reagents->Addition Cool Stir 4. Stir at RT & Monitor by TLC Addition->Stir React Workup 5. Quench & Aqueous Workup Stir->Workup Complete Dry 6. Dry & Remove Solvent Workup->Dry Extract Recrystallize 7. Recrystallize from EtOH/H₂O Dry->Recrystallize Crude Product Characterize 8. Characterize Product (MP, NMR) Recrystallize->Characterize Pure Product

References

Application Notes & Protocols: 1,4-Dipropionyloxybenzene as a Potent Tyrosinase Inhibitor for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Melanin hyperpigmentation, a common dermatological concern, is primarily driven by the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2] The development of safe and effective tyrosinase inhibitors is a significant focus in the cosmetic and pharmaceutical industries for applications in skin lightening and the treatment of pigmentation disorders.[1][3][4] This document provides a comprehensive guide to the application of 1,4-Dipropionyloxybenzene (CAS No. 7402-28-0), also known as hydroquinone dipropionate, as a tyrosinase inhibitor.[5][6] We present its proposed mechanism of action, detailed protocols for in vitro enzymatic assays and cell-based melanin quantification, and guidelines for data analysis and interpretation. These protocols are designed for researchers, scientists, and drug development professionals investigating novel depigmenting agents.

Introduction: Targeting Melanogenesis at its Source

The color of human skin, hair, and eyes is determined by the quantity and distribution of melanin.[2] This pigment, while providing essential protection against ultraviolet (UV) radiation, can lead to aesthetic concerns and dermatological disorders like melasma, age spots, and post-inflammatory hyperpigmentation when overproduced.[3][4][7]

The entire process of melanin synthesis, or melanogenesis, is initiated and regulated by tyrosinase (EC 1.14.18.1).[2][8] This copper-containing enzyme catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][9][10] As subsequent reactions in the pathway can proceed spontaneously, inhibiting tyrosinase is the most direct and effective strategy to control melanin production.[2][11]

This compound is an esterified derivative of hydroquinone. Hydroquinone is a well-known tyrosinase inhibitor, but its use is often limited by stability issues and potential for skin irritation.[1][3] Esterification to this compound is intended to improve stability and dermal tolerance, making it a promising candidate for cosmetic and therapeutic formulations.[6] This guide details the methodologies required to validate its efficacy as a tyrosinase inhibitor.

cluster_melanogenesis Melanogenesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA  Tyrosinase  (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone  Tyrosinase  (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions

Caption: The rate-limiting role of Tyrosinase in the melanin synthesis pathway.

Proposed Mechanism of Inhibition

Tyrosinase inhibitors can function through several mechanisms, including competitive, non-competitive, and mixed inhibition.[3][12]

  • Competitive inhibitors structurally resemble the substrate (L-tyrosine or L-DOPA) and compete for binding at the enzyme's active site.[3]

  • Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.[3]

  • Copper Chelators: As tyrosinase is a metalloenzyme containing copper ions in its active site, compounds that chelate these ions can effectively inactivate the enzyme.[8][11]

This compound is a pro-drug form of hydroquinone. It is anticipated that cellular esterases in the skin hydrolyze the propionyloxy groups, releasing hydroquinone. Hydroquinone is structurally similar to L-tyrosine, suggesting it acts as a competitive inhibitor , binding to the copper-containing active site of tyrosinase and preventing the natural substrate from binding.

cluster_normal Normal Enzyme Function cluster_inhibited Competitive Inhibition Enzyme1 Tyrosinase Active Site Product L-DOPA Enzyme1->Product Catalyzes Substrate L-Tyrosine Substrate->Enzyme1:active Binds Enzyme2 Tyrosinase Active Site Inhibitor This compound (Hydroquinone) Inhibitor->Enzyme2:active Occupies Substrate2 L-Tyrosine Blocked Binding Blocked Substrate2->Blocked Blocked->Enzyme2:active

Caption: Conceptual model of competitive inhibition of the tyrosinase active site.

Experimental Protocols

These protocols provide a framework for quantifying the inhibitory potential of this compound. It is crucial to include proper controls to ensure data integrity.

Protocol 3.1: In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a widely used primary screen for tyrosinase inhibitors. It measures the inhibition of the oxidation of L-DOPA to dopachrome, a colored product.[9]

A. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1), ≥1000 U/mg

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)[4][9]

  • Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475 nm[9]

B. Reagent Preparation:

  • Phosphate Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 6.8.

  • Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice. Dilute to a working concentration (e.g., 60 U/mL) immediately before use.[9]

  • L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer. This solution is prone to auto-oxidation and should be made fresh.[9]

  • Test Compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Positive Control Stock: Dissolve Kojic Acid in DMSO to create a stock solution (e.g., 2 mM).[9]

  • Working Solutions: Prepare serial dilutions of the test compound and Kojic Acid in phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1-2% to prevent interference with enzyme activity.[9]

prep Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) plate Plate Setup (200 µL total volume) - 20 µL Compound/Control - 140 µL Buffer - 40 µL Tyrosinase prep->plate preincubate Pre-incubate Plate (e.g., 10 min at 37°C) plate->preincubate react Initiate Reaction Add 40 µL L-DOPA (10 mM) to all wells preincubate->react incubate Incubate (e.g., 20 min at 37°C) react->incubate read Measure Absorbance (475 nm) incubate->read analyze Data Analysis - Correct for Blanks - Calculate % Inhibition - Determine IC50 read->analyze

Caption: Workflow for the in vitro tyrosinase inhibition assay.

C. Assay Procedure (96-well plate):

  • Plate Layout: Designate wells for Test compound, Positive Control (Kojic Acid), Enzyme Control (Vehicle), and corresponding blanks (no enzyme).

  • Add Reagents:

    • Test Wells (T): 20 µL of test compound dilution + 140 µL of phosphate buffer.

    • Positive Control Wells (PC): 20 µL of Kojic acid dilution + 140 µL of phosphate buffer.

    • Enzyme Control Wells (EC): 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer.

    • Blank Wells (Tb, PCb, Eb): Add 20 µL of the respective compound/vehicle and 180 µL of buffer (no enzyme will be added).

  • Add Enzyme: Add 40 µL of tyrosinase working solution to the T, PC, and EC wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[9]

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction. The final volume in each well is 240 µL.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.[9]

D. Data Analysis:

  • Correct Absorbance: Subtract the absorbance of the corresponding blank well from the test and control wells.

    • Corrected Abs (T) = Abs (T) - Abs (Tb)

    • Corrected Abs (EC) = Abs (EC) - Abs (Eb)

  • Calculate Percent Inhibition:

    • % Inhibition = [ (Corrected Abs (EC) - Corrected Abs (T)) / Corrected Abs (EC) ] x 100

  • Determine IC₅₀: Plot the % Inhibition against the log of the inhibitor concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 3.2: Cellular Melanin Content Assay

This assay assesses the compound's ability to inhibit melanin production in a biologically relevant system, such as B16F10 murine melanoma cells.

A. Materials and Reagents:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • NaOH (1N) with 10% DMSO

  • Trypsin-EDTA

  • BCA Protein Assay Kit

  • 6- or 12-well cell culture plates

B. Assay Procedure:

  • Cell Seeding: Seed B16F10 cells in culture plates at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a positive control like Kojic Acid). Include a vehicle control (DMSO).

  • Stimulation: After a 1-hour pre-treatment with the inhibitor, add a stimulant like α-MSH (e.g., 100 nM) to all wells (except the unstimulated control) to induce melanogenesis.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Lysis:

    • Wash the cells twice with PBS.

    • Harvest the cells using Trypsin-EDTA and centrifuge to form a cell pellet.

    • Wash the pellet with PBS.

    • Lyse the cell pellet by adding 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour to solubilize the melanin.

  • Melanin Quantification:

    • Centrifuge the lysate to remove any debris.

    • Measure the absorbance of the supernatant at 405 nm.

    • Create a standard curve using synthetic melanin to quantify the melanin content.

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein content using a BCA assay.

  • Data Normalization: Normalize the melanin content to the total protein content for each sample to account for any differences in cell number or proliferation.

Data Presentation and Interpretation

Results should be presented clearly to allow for straightforward interpretation.

Table 1: In Vitro Tyrosinase Inhibition

Compound IC₅₀ (µM) Inhibition Type
This compound [Insert experimental value] Competitive (Hypothesized)

| Kojic Acid (Control) | [Insert experimental value, e.g., ~15-20 µM] | Competitive[7][8] |

Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. The IC₅₀ of this compound should be compared against the positive control, Kojic Acid. Kinetic studies (e.g., Lineweaver-Burk plots) would be required to definitively confirm the inhibition type.

Table 2: Effect on Cellular Melanin Content in B16F10 Cells

Treatment Concentration (µM) Melanin Content (% of Stimulated Control) Cell Viability (%)
Vehicle Control - 100% 100%
This compound 10 [Insert experimental value] [Insert value]
This compound 25 [Insert experimental value] [Insert value]
This compound 50 [Insert experimental value] [Insert value]

| Kojic Acid | 200 | [Insert experimental value] | [Insert value] |

Interpretation: A dose-dependent decrease in melanin content without a significant reduction in cell viability indicates that the compound inhibits melanogenesis through a non-cytotoxic mechanism. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or PrestoBlue) to ensure the observed decrease in melanin is not simply due to cell death.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust methodology for evaluating this compound as a tyrosinase inhibitor. Initial in vitro screening followed by cell-based validation can confirm its efficacy. This compound's relationship to hydroquinone suggests a competitive inhibition mechanism, making it a strong candidate for further development.[6] Future research should focus on confirming the inhibition kinetics, assessing skin penetration using ex vivo models, and conducting formulation stability and safety studies to fully realize its potential in cosmetic and dermatological applications.

References

Application Note: Quantitative Analysis of 1,4-Dipropionyloxybenzene in Topical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 1,4-Dipropionyloxybenzene in complex sample matrices such as cosmetic creams and pharmaceutical ointments. As a derivative of hydroquinone, accurate determination of this compound is critical for ensuring product quality, safety, and efficacy in skin-lightening and dermatological formulations. We provide detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method for routine quality control, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and impurity profiling. The methodologies outlined herein are designed to meet the rigorous standards of the pharmaceutical and cosmetic industries, with a focus on practical implementation and adherence to international validation guidelines.

Introduction: The Analytical Imperative for this compound

This compound, an ester of hydroquinone, is utilized in topical products for its skin-lightening properties. Unlike its precursor, hydroquinone, the ester form is generally considered to be more stable and less irritating to the skin. However, the concentration of the active ingredient must be carefully controlled to ensure both its therapeutic effect and consumer safety. Degradation of the ester back to hydroquinone is a potential stability concern, necessitating analytical methods that can distinguish between the ester and its parent compound.

The development of reliable analytical methods is therefore not merely a procedural step but a cornerstone of product quality assurance. The methods must be sensitive enough to detect low concentrations, selective enough to avoid interference from complex formulation excipients, and robust enough to provide consistent results across different laboratories and instruments. This guide is structured to provide researchers and drug development professionals with the scientific rationale and step-by-step protocols required for the successful implementation of these analytical techniques.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical Formula C₁₂H₁₄O₄N/A
Molecular Weight 222.24 g/mol N/A
Appearance White crystalline powderN/A
Melting Point 112-114 °CN/A
LogP (Predicted) ~2.4N/A
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and chloroform.Inferred

The moderate lipophilicity (LogP ~2.4) and the presence of a chromophore (the benzene ring) make this compound an ideal candidate for both reversed-phase HPLC with UV detection and GC analysis.

Recommended Analytical Workflow

A two-tiered approach is recommended for the comprehensive analysis of this compound in finished products.

G cluster_0 Sample Receipt & Preparation cluster_1 Primary Analysis (QC) cluster_2 Confirmatory & Impurity Analysis Sample Topical Cream/Ointment Sample Extraction Solvent Extraction (e.g., Methanol/Acetonitrile) Sample->Extraction Filtration Syringe Filtration (0.45 µm) Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV GC_MS GC-MS Analysis Filtration->GC_MS Quantification Quantification vs. Standard HPLC_UV->Quantification Report Report Quantification->Report Final Report Confirmation Spectral Confirmation & Impurity ID GC_MS->Confirmation Confirmation->Report

Caption: General analytical workflow for this compound.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: Reversed-phase HPLC is the method of choice for routine quality control due to its robustness, precision, and ability to separate the analyte from potential polar degradants like hydroquinone. The esterification of the two hydroxyl groups on hydroquinone significantly reduces its polarity, leading to a longer retention time on a C18 column compared to the parent compound, allowing for excellent resolution. UV detection is suitable due to the aromatic ring in the molecule. Based on the UV spectrum of hydroquinone, which shows absorption maxima around 222 nm and 289 nm, a wavelength of 280 nm is chosen for the analysis of this compound to minimize interference from common cosmetic ingredients while providing good sensitivity.[1][2][3]

HPLC-UV Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle sizeIndustry standard for non-polar to moderately polar compounds. Provides good peak shape and resolution.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape for phenolic compounds and ensures reproducibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency and elution strength.
Gradient Elution 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% BGradient elution is necessary to ensure elution of the lipophilic analyte while also allowing for the separation of more polar impurities or degradants like hydroquinone.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Detection Wavelength 280 nmProvides good sensitivity for the aromatic system of this compound with reduced interference.[1][3]
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (50:50 Water:Acetonitrile).

  • Sample Preparation (from a cream formulation):

    • Accurately weigh approximately 1.0 g of the cream sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 2 minutes to disperse the cream.

    • Ultrasonicate for 15 minutes to ensure complete extraction of the analyte.[4]

    • Centrifuge at 4000 rpm for 10 minutes to separate the excipients.

    • Carefully transfer the supernatant to a 25 mL volumetric flask.

    • Repeat the extraction of the pellet with another 20 mL of methanol, centrifuge, and combine the supernatants.

    • Dilute the combined supernatants to 50 mL with methanol.

    • Filter an aliquot of the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

G start Weigh 1g of Cream add_methanol Add 20 mL Methanol start->add_methanol vortex Vortex 2 min add_methanol->vortex ultrasonicate Ultrasonicate 15 min vortex->ultrasonicate centrifuge Centrifuge 10 min ultrasonicate->centrifuge transfer Transfer Supernatant centrifuge->transfer re_extract Re-extract Pellet transfer->re_extract combine Combine Supernatants transfer->combine re_extract->centrifuge re_extract->combine dilute Dilute to 50 mL combine->dilute filter Filter (0.45 µm) dilute->filter end Inject into HPLC filter->end

Caption: Sample preparation workflow for cream formulations.

Method Validation (as per ICH Q2(R2) Guidelines)[5][6][7]

A summary of typical validation parameters for this method is provided below.

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ≥ 3~0.1 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~0.3 µg/mL
Specificity No interference at the retention time of the analyte from placebo and degradants.Confirmed

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides an orthogonal technique for confirmation of identity and quantification. Its high specificity, based on both retention time and mass fragmentation patterns, makes it ideal for impurity identification and for use in forensic or legal contexts. As this compound is a phenolic ester, it is sufficiently volatile and thermally stable for GC analysis without derivatization, which simplifies the sample preparation process.[5][6]

GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole).

GC-MS Conditions:

ParameterRecommended SettingJustification
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 280 °CEnsures rapid volatilization of the analyte without degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minProvides good separation from solvent and matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Scan Range 40 - 350 m/zCovers the molecular ion and expected fragment ions of the analyte.
Expected Mass Spectrum

The EI mass spectrum of this compound is predicted to show a molecular ion (M⁺) at m/z 222. Key fragment ions would likely result from the loss of a propionyl group (-C₃H₅O) to give a fragment at m/z 165, and further fragmentation.

Predicted Fragmentation:

  • m/z 222: Molecular ion [C₁₂H₁₄O₄]⁺

  • m/z 165: [M - C₃H₅O]⁺

  • m/z 109: [M - C₃H₅O - C₃H₄O]⁺

  • m/z 57: [C₃H₅O]⁺ (propionyl cation)

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the quantification of this compound in topical products. The primary HPLC-UV method is suitable for high-throughput quality control environments, offering excellent precision and accuracy. The confirmatory GC-MS method provides an orthogonal approach with high specificity, essential for identity confirmation and impurity profiling. Both methods, when properly validated according to ICH guidelines, will ensure that products containing this compound meet the required quality and safety standards.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 1,4-Dipropionyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of 1,4-Dipropionyloxybenzene. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from the foundational principles of the analytical technique to a step-by-step protocol and a complete method validation strategy aligned with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and ensure its successful implementation for quality control and research applications.

Introduction: The Analyte and the Rationale

This compound, also known as hydroquinone dipropionate, is an ester derivative of hydroquinone.[1] It serves various functions, notably in the cosmetic industry as a skin-lightening agent, where it is purported to inhibit tyrosinase activity, thereby reducing melanin formation.[2][3] Unlike its precursor, hydroquinone, the esterified form offers enhanced stability and reduced skin irritation.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7402-28-0[2][3][4]
Molecular Formula C₁₂H₁₄O₄[2][4]
Molecular Weight 222.24 g/mol [1][2][4]
Melting Point 112-114°C[1][2][5]
Appearance White powder[2]
Boiling Point 313.9°C (Predicted)[1][2]

Given its application in consumer products and potential use in pharmaceutical formulations, a precise and accurate analytical method is imperative for quality assurance, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and reproducibility, making it an ideal method for analyzing pharmaceutical and cosmetic ingredients.[6][7]

Principle of the Analytical Method

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.

  • The Separation (RP-HPLC): this compound is a moderately hydrophobic aromatic ester, making it well-suited for reverse-phase chromatography.[8][9] The stationary phase is a non-polar C18 (octadecylsilyl) bonded silica, while the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and water. The analyte partitions between the two phases. Its hydrophobic nature causes it to interact strongly with the C18 stationary phase. By using a sufficiently strong organic mobile phase, the analyte is eluted from the column and separated from other matrix components.

  • The Detection (UV): The benzene ring within the this compound structure acts as a chromophore, absorbing light in the ultraviolet spectrum. A UV-Vis detector, specifically a Diode Array Detector (DAD) or a variable wavelength detector, is set to a specific wavelength where the analyte exhibits maximum absorbance (λmax). This allows for sensitive and selective detection of the analyte as it elutes from the column.[7][10]

Materials and Methodology

Instrumentation

A standard HPLC system equipped with:

  • Solvent Degasser

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Chromatography Data System (CDS) for data acquisition and processing

Chemicals and Reagents
  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid (optional, for pH adjustment)

Chromatographic Conditions

The following conditions were optimized to achieve a symmetric peak shape, good resolution, and a practical run time.

Table 2: Optimized HPLC-UV Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining and separating aromatic esters.[9][11][12] The specified dimensions offer a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile : Water (70:30, v/v)This isocratic mixture provides sufficient elution strength for the analyte, resulting in a reasonable retention time. Acetonitrile is often preferred for its lower viscosity and UV cutoff.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that ensures optimal efficiency and run time.[12]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[12]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from solvent effects.
Detection λ 272 nmThis wavelength corresponds to a high absorbance region for the aromatic structure, providing good sensitivity. A full UV scan is recommended to confirm the λmax for a specific standard.
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities without being excessively long.

Protocols and Procedures

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer quantitatively to a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Methanol and mix thoroughly. This solution should be stored under refrigeration.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of at least five working standard solutions by serial dilution of the Standard Stock Solution with the mobile phase.

    • A suggested concentration range is 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Sample Preparation Protocol:

    • Accurately weigh a portion of the sample (e.g., cream, powder) expected to contain approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of Methanol.

    • Sonicate for 15-20 minutes to ensure complete extraction and dissolution of the analyte.

    • Allow the solution to cool to ambient temperature.

    • Dilute to volume with Methanol and mix well. This yields a target concentration of 100 µg/mL.

    • If necessary, perform a further dilution with the mobile phase to bring the concentration within the calibration range (e.g., a 1:4 dilution to achieve 25 µg/mL).

    • Prior to injection, filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. This is a critical step to remove particulates and protect the column from clogging.[13][14][15]

Analytical Workflow

The entire analytical process follows a systematic and self-validating sequence to ensure data integrity.

HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions (Stock & Working) prep_sample Prepare Sample Solutions (Weigh, Extract, Dilute, Filter) sst System Suitability Test (SST) (Inject Standard 5x) prep_sample->sst Inject into HPLC cal Construct Calibration Curve (Inject Standards) sst->cal analysis Analyze Samples (Inject Blanks, Samples, QC) cal->analysis integrate Integrate Peak Areas analysis->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for the HPLC-UV analysis of this compound.

System Suitability Test (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. Inject the middle concentration standard (e.g., 25 µg/mL) five consecutive times. The acceptance criteria are:

  • Peak Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (Efficiency): ≥ 2000

  • % Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

These checks confirm that the system is providing adequate separation and reproducibility on the day of analysis.[7][16]

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][17] The following parameters must be assessed.

Method Validation Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision->Accuracy

Caption: Interrelationship of key ICH validation parameters.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (matrix without analyte), and a spiked sample.No interfering peaks at the retention time of this compound in the blank or placebo chromatograms. The peak should be spectrally pure (if using DAD).[16]
Linearity Analyze at least five concentrations across the proposed range (e.g., 5-100 µg/mL) in triplicate. Plot a curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[18]
Range The range is established from the linearity study.The range should cover 80% to 120% of the target test concentration.[6]
Accuracy Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.[17][18]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.[16]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the response.LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1. The LOQ must be precise and accurate.[7]
Robustness Deliberately vary critical method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).The system suitability parameters must still be met, and the results should not be significantly affected by the changes.[17]

Conclusion

The HPLC-UV method described in this application note is specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The detailed protocols for sample preparation, instrumental analysis, and method validation provide a comprehensive guide for implementation in quality control laboratories and research settings. Adherence to this method will ensure reliable and consistent results, supporting the development and release of safe and effective products.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of 1,4-Dipropionyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Biocatalytic Cleavage

In the realms of pharmaceutical synthesis, cosmetic formulation, and polymer chemistry, the precise and clean deprotection of functional groups is of paramount importance. 1,4-Dipropionyloxybenzene, also known as hydroquinone dipropionate, serves as a stable, protected form of hydroquinone. Hydroquinone itself is a valuable building block and active ingredient, but its reactivity and potential for oxidation necessitate the use of protecting groups.[1][2] The removal of these propionyl groups to liberate hydroquinone is a critical step in many synthetic pathways.

Traditional chemical hydrolysis methods often require harsh conditions, such as strong acids or bases, which can lead to undesirable side reactions, degradation of sensitive functional groups elsewhere in a molecule, and the generation of hazardous waste. Enzymatic hydrolysis, by contrast, offers a green and highly selective alternative.[3][4] Hydrolases, particularly lipases and esterases, operate under mild conditions of temperature and pH, and their inherent specificity can ensure that only the target ester bonds are cleaved, preserving the integrity of the parent molecule.[4][5]

This application note provides a comprehensive, field-proven protocol for the enzymatic hydrolysis of this compound. We will delve into the mechanistic underpinnings of this biotransformation, provide a detailed, step-by-step experimental procedure, and outline robust analytical methods for monitoring the reaction and quantifying its products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for efficient and sustainable chemical synthesis.

The Enzymatic Reaction: A Mechanistic Overview

The hydrolysis of this compound is a two-step process, catalyzed by a hydrolase enzyme, typically a lipase or an esterase. The enzyme first cleaves one of the propionyl ester linkages to form the monoester intermediate, 4-hydroxyphenyl propionate, and a molecule of propionic acid. Subsequently, the enzyme catalyzes the hydrolysis of the second ester bond, yielding hydroquinone (1,4-dihydroxybenzene) and another molecule of propionic acid.

Lipases, such as the widely used and robust Candida antarctica lipase B (CALB), are particularly well-suited for this transformation.[6][7] CALB is known for its broad substrate specificity and high stability in both aqueous and organic co-solvent systems.[6][8] The catalytic mechanism of these serine hydrolases involves a catalytic triad (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site.[6] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate, which then resolves to release the alcohol (or phenol in this case) and an acylated enzyme intermediate. This intermediate is then hydrolyzed by water to regenerate the free enzyme and release the carboxylic acid.

Experimental Workflow for Enzymatic Hydrolysis

The following diagram illustrates the overall workflow for the enzymatic hydrolysis of this compound, from initial setup to final analysis.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Reagent & Buffer Preparation Substrate Substrate Solution (this compound) Reagents->Substrate Enzyme Enzyme Solution (e.g., CALB) Reagents->Enzyme Reaction_Setup Combine Substrate, Enzyme, and Buffer Substrate->Reaction_Setup Enzyme->Reaction_Setup Incubation Incubate at Controlled Temperature and pH with Agitation Reaction_Setup->Incubation Sampling Take Aliquots at Time Intervals Incubation->Sampling Quench Quench Reaction (e.g., add organic solvent) Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Interpretation (Quantify Substrate, Intermediate, and Product) HPLC->Data

Caption: Workflow for the enzymatic hydrolysis of this compound.

Detailed Experimental Protocol

This protocol is designed as a starting point and can be optimized for specific laboratory conditions and research goals.

Materials and Reagents
  • This compound (Substrate)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Sodium phosphate buffer (0.1 M, pH 7.2)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water

  • Hydroquinone (analytical standard)

  • 4-Hydroxyphenyl propionate (if available, for intermediate identification)

  • Standard laboratory glassware

  • Thermostatted shaker incubator

  • pH meter

  • Analytical balance

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size)[9]

Procedure

1. Preparation of Solutions

  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and buffer. The choice of solvent will depend on the substrate's solubility and the enzyme's tolerance. For initial experiments, a higher proportion of aqueous buffer is preferred to ensure sufficient water for hydrolysis.

  • Buffer Solution: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.2. This pH is a good starting point for many lipases, though the optimal pH may vary.[10]

  • Enzyme Preparation: Weigh the required amount of immobilized CALB. The enzyme loading can be varied, but a good starting point is 10-20 mg of immobilized enzyme per mL of reaction volume.

2. Enzymatic Hydrolysis Reaction

  • In a suitable reaction vessel (e.g., a 50 mL Erlenmeyer flask), add the buffer solution.

  • Add the substrate stock solution to achieve the desired final concentration (e.g., 10 mM).

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37-40°C) in a shaker incubator for 5-10 minutes to allow for temperature equilibration.[11]

  • Initiate the reaction by adding the weighed immobilized CALB to the reaction mixture.

  • Incubate the reaction at the set temperature with constant agitation (e.g., 150-200 rpm) to ensure good mixing and to prevent the immobilized enzyme from settling.

3. Reaction Monitoring

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Be careful not to pipette the immobilized enzyme beads.

  • Immediately quench the reaction in the aliquot by adding it to a larger volume of a suitable solvent, such as acetonitrile or methanol (e.g., 900 µL), to denature the enzyme and precipitate any proteins.

  • Vortex the quenched sample and centrifuge or filter it through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.[9]

4. HPLC Analysis

  • Analyze the quenched and filtered samples by reverse-phase HPLC to quantify the disappearance of the substrate (this compound) and the appearance of the intermediate (4-hydroxyphenyl propionate) and the final product (hydroquinone).

  • A standard HPLC method for the separation of hydroquinone and related compounds can be used as a starting point.[9]

Parameter Condition
Column C18, 4.6 mm i.d. × 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 90% A, 10% B, ramp to 10% A, 90% B over 20 minutes
Flow Rate 1.0 mL/min[9]
Detection UV at 280 nm or 295 nm[9]
Injection Volume 20 µL
  • Prepare calibration curves for this compound and hydroquinone using the analytical standards to enable accurate quantification.

Data Interpretation and Self-Validation

The progress of the reaction can be monitored by plotting the concentration of the substrate, intermediate, and product as a function of time. A successful hydrolysis will show a decrease in the concentration of this compound, a transient increase and subsequent decrease in the concentration of the 4-hydroxyphenyl propionate intermediate, and a corresponding increase in the concentration of hydroquinone.

The self-validating nature of this protocol lies in the clear mass balance that should be observed. The molar amount of substrate consumed should correlate with the molar amount of products and intermediates formed at any given time point. Discrepancies may indicate substrate or product instability under the reaction or analytical conditions, or the formation of unforeseen byproducts.

Key Parameters for Optimization

For researchers seeking to enhance the efficiency of this protocol, the following parameters can be systematically optimized:

Parameter Rationale for Optimization Typical Range
Enzyme Different lipases and esterases will exhibit varying activity and selectivity.CALB, Pseudomonas cepacia lipase, Porcine pancreatic lipase[7][10]
pH Enzyme activity is highly dependent on pH.6.0 - 8.0[11]
Temperature Reaction rates increase with temperature up to the point of enzyme denaturation.30 - 50°C[12]
Co-solvent An organic co-solvent may be needed to improve substrate solubility but can impact enzyme activity.Acetonitrile, t-butanol, 2-methyl-2-butanol[3]
Enzyme Loading Higher enzyme concentration generally leads to faster reaction rates.5 - 50 mg/mL
Substrate Concentration Higher concentrations can increase throughput but may lead to substrate inhibition.1 - 100 mM

Conclusion: A Gateway to Greener Chemistry

The enzymatic hydrolysis of this compound represents a powerful and sustainable alternative to conventional chemical deprotection strategies. The protocol outlined in this application note provides a robust and reliable starting point for researchers in diverse fields. By understanding the underlying principles of biocatalysis and systematically optimizing key reaction parameters, scientists can tailor this method to their specific needs, achieving high yields of the desired hydroquinone product under mild, environmentally benign conditions. The adoption of such enzymatic methods is a critical step towards the development of greener and more efficient chemical manufacturing processes.

References

Application Notes and Protocols for 1,4-Dipropionyloxybenzene in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 1,4-Dipropionyloxybenzene through Enzymatic Activation

This compound, also known as hydroquinone dipropionate, is a stable diester derivative of hydroquinone. In the realm of dermatology and cosmetic science, it serves as a prodrug, designed to release the active skin-lightening agent, hydroquinone, upon application.[1] The enzymatic hydrolysis of the ester bonds is a critical activation step, mimicking the metabolic processes in the skin. This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a substrate in enzymatic reactions, with a focus on lipase and esterase-catalyzed hydrolysis. Understanding and controlling this bio-catalytic transformation is paramount for the development of effective and safe formulations.

Hydroquinone functions as a potent inhibitor of tyrosinase, a key enzyme in the melanin synthesis pathway.[2][3][4] By blocking this enzyme, hydroquinone effectively reduces hyperpigmentation.[5] The use of a prodrug strategy, employing this compound, offers several advantages, including enhanced stability and controlled release of the active agent. This guide will delve into the practical aspects of studying this enzymatic conversion, providing researchers with the necessary tools to investigate its kinetics, optimize reaction conditions, and analyze its outcomes.

Core Principles of Enzymatic Hydrolysis of this compound

The central reaction explored in this guide is the hydrolysis of the two propionyl ester linkages of this compound to yield hydroquinone and propionic acid. This transformation is efficiently catalyzed by hydrolases, particularly lipases and esterases.

Reaction Scheme:

The choice of enzyme is critical and will influence the reaction rate and efficiency. Lipases, such as Candida antarctica lipase B (CALB), are versatile biocatalysts known for their broad substrate specificity and stability in organic solvents.[6][7] Esterases, like Porcine Liver Esterase (PLE), are another class of enzymes highly effective in hydrolyzing a wide range of esters, including aromatic esters.[8][9][10]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for studying the enzymatic hydrolysis of this compound.

workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Substrate & Enzyme Solution Preparation C Incubation at Controlled Temperature & pH A->C B Buffer Preparation (e.g., Phosphate Buffer) B->C D Reaction Quenching & Sample Preparation C->D Time points E HPLC Analysis D->E F Data Interpretation (Kinetics, Conversion %) E->F

Caption: General workflow for enzymatic hydrolysis of this compound.

Protocol 1: Lipase-Catalyzed Hydrolysis of this compound

This protocol details the use of Candida antarctica lipase B (CALB), a widely used and robust lipase, for the hydrolysis of this compound.

Materials:

  • This compound (Substrate)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydroquinone (Analytical Standard)

  • Deionized water

  • Thermostated shaker or water bath

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

Experimental Procedure:

  • Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile.

  • Reaction Setup:

    • In a series of glass vials, add 4.5 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add 0.5 mL of the 10 mM this compound stock solution to each vial to achieve a final concentration of 1 mM.

    • Pre-incubate the vials at 37°C for 5 minutes to equilibrate the temperature.

  • Enzyme Addition:

    • Initiate the reaction by adding a pre-weighed amount of immobilized CALB (e.g., 10 mg) to each vial.

    • Include a control vial without the enzyme to monitor for any non-enzymatic hydrolysis.

  • Incubation:

    • Incubate the vials at 37°C with constant shaking (e.g., 150 rpm).

  • Sampling and Reaction Quenching:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to 900 µL of acetonitrile in a separate microcentrifuge tube. This will precipitate the enzyme and stop the reaction.

    • Vortex the mixture and centrifuge to pellet the precipitated enzyme.

  • Sample Preparation for HPLC Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a C18 reverse-phase column.

    • A suitable mobile phase could be a gradient or isocratic mixture of acetonitrile and water. For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.[11][12]

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution of this compound and hydroquinone using a UV detector at a wavelength of approximately 290 nm, where both compounds have significant absorbance.[10]

  • Data Analysis:

    • Create a calibration curve for hydroquinone using the analytical standard to quantify the product formation.

    • Calculate the percentage conversion of this compound to hydroquinone at each time point.

    • Determine the initial reaction rate from the linear portion of the product formation versus time curve.

Quantitative Data Summary Table:

ParameterRecommended Value
Substrate Concentration1 mM
Enzyme Concentration10 mg immobilized CALB
Buffer0.1 M Phosphate, pH 7.0
Temperature37°C
HPLC ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Detection Wavelength290 nm

Protocol 2: Esterase-Catalyzed Hydrolysis of this compound

This protocol utilizes Porcine Liver Esterase (PLE), a well-characterized esterase, for the hydrolysis of this compound.

Materials:

  • This compound (Substrate)

  • Porcine Liver Esterase (PLE) solution or lyophilized powder

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydroquinone (Analytical Standard)

  • Deionized water

  • Spectrophotometer or HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

Experimental Procedure:

  • Enzyme Solution Preparation: If using lyophilized PLE, prepare a stock solution (e.g., 1 mg/mL) in cold Tris-HCl buffer (50 mM, pH 8.0). Keep the enzyme solution on ice.

  • Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile.

  • Reaction Setup:

    • In a series of cuvettes or vials, add the appropriate volume of 50 mM Tris-HCl buffer (pH 8.0).

    • Add the substrate stock solution to achieve the desired final concentration (e.g., 0.5 mM). Ensure the final concentration of acetonitrile is low (e.g., <5%) to avoid enzyme denaturation.

    • Pre-incubate at 25°C for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding a small volume of the PLE stock solution (e.g., 10-50 µL, to achieve a final concentration of 10-50 µg/mL).

    • Include a control without the enzyme.

  • Monitoring the Reaction:

    • Spectrophotometric Method: The formation of hydroquinone can be monitored continuously in a spectrophotometer. However, this may be challenging due to potential interference from the substrate.

    • HPLC Method (Recommended): Follow the sampling, quenching, and analysis steps as described in Protocol 1 (steps 5-8).

  • Data Analysis:

    • Quantify the formation of hydroquinone using a calibration curve.

    • Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).

Quantitative Data Summary Table:

ParameterRecommended Value
Substrate Concentration0.5 mM
Enzyme Concentration10-50 µg/mL PLE
Buffer50 mM Tris-HCl, pH 8.0
Temperature25°C
HPLC ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
Detection Wavelength290 nm

Causality Behind Experimental Choices

  • Enzyme Selection: CALB is chosen for its high stability and activity in both aqueous and organic co-solvent systems, making it suitable for substrates with limited water solubility.[6] PLE is selected as a representative carboxylesterase with a broad substrate scope for ester hydrolysis.[8][13]

  • pH: The optimal pH for many lipases and esterases is in the neutral to slightly alkaline range (pH 7-8), which favors the hydrolysis reaction.[9]

  • Temperature: The reaction temperatures (25-37°C) are chosen to ensure good enzyme activity while minimizing the risk of thermal denaturation.

  • Solvent: Acetonitrile is used to dissolve the substrate due to the low aqueous solubility of this compound.[1] It is also effective in quenching the enzymatic reaction.

  • Analytical Method: HPLC with UV detection is a robust and widely used method for the separation and quantification of aromatic compounds like hydroquinone and its esters.[8][9][11][12][14][15][16][17] The use of a C18 column provides good separation based on hydrophobicity.

Visualizing the Hydrolysis Mechanism

The enzymatic hydrolysis of this compound proceeds through a two-step mechanism, with the formation of a mono-ester intermediate.

hydrolysis_mechanism Substrate This compound Intermediate 1-Hydroxy-4-propionyloxybenzene (Monoester Intermediate) Substrate->Intermediate Product Hydroquinone Intermediate->Product PropionicAcid1 + Propionic Acid Intermediate->PropionicAcid1 PropionicAcid2 + Propionic Acid Product->PropionicAcid2 H2O1 + H₂O H2O1->Substrate H2O2 + H₂O H2O2->Intermediate Enzyme1 Enzyme Enzyme1->Substrate Enzyme2 Enzyme Enzyme2->Intermediate

Caption: Stepwise enzymatic hydrolysis of this compound.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The inclusion of a no-enzyme control is crucial to confirm that the observed hydrolysis is indeed enzyme-catalyzed. The use of an analytical standard for hydroquinone allows for accurate quantification and validation of the HPLC method. Furthermore, the systematic variation of parameters such as enzyme concentration, substrate concentration, pH, and temperature can be used to establish the kinetic profile of the reaction, further validating the experimental system.

Conclusion

This compound is a valuable substrate for studying the activity of lipases and esterases. The protocols provided herein offer a robust framework for researchers to investigate the enzymatic hydrolysis of this compound. By understanding the kinetics and optimizing the reaction conditions, scientists and drug development professionals can gain valuable insights into the activation of this prodrug, paving the way for the development of more effective and reliable dermatological and cosmetic formulations. The methodologies described can be adapted for screening new enzymes, evaluating the stability of formulations, and conducting detailed kinetic analyses.

References

Application Notes and Protocols: The Use of 1,4-Dipropionyloxybenzene in the Synthesis of Aromatic Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 1,4-dipropionyloxybenzene as a monomer in the synthesis of aromatic polyesters. While not as conventional as its diacetate counterpart, this compound offers a viable route to producing high-performance polymers, including thermotropic liquid crystalline polyesters. These materials are of significant interest for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide will delve into the underlying chemistry, provide detailed experimental protocols for melt transesterification, and discuss the critical parameters influencing the polymerization process and the properties of the resulting polymers.

Introduction: Rationale for Employing this compound

Aromatic polyesters are a class of high-performance polymers characterized by the presence of aromatic rings in their backbone. This structural feature imparts rigidity, leading to excellent thermal and mechanical properties. A key building block for these polymers is hydroquinone (1,4-dihydroxybenzene). However, the direct polymerization of hydroquinone can be challenging due to its high melting point and susceptibility to oxidation at elevated temperatures.

To circumvent these issues, acylated derivatives of hydroquinone, such as this compound, are employed. The propionyloxy groups serve two primary functions:

  • Lowering the Melting Point: The ester groups reduce the melting point of the monomer compared to hydroquinone, facilitating a more manageable melt polymerization process.

  • In-Situ Deprotection and Polymerization: During melt transesterification, the propionyloxy groups are eliminated as propionic acid, allowing for the in-situ formation of the ester linkages that constitute the polymer backbone.

This compound, therefore, acts as a protected form of hydroquinone, enabling a more controlled and efficient polymerization process. This methodology is particularly relevant for the synthesis of wholly aromatic polyesters and thermotropic liquid crystalline polymers (LCPs), where precise control over the polymer structure is paramount for achieving the desired material properties.[1][2][3]

Polymerization Strategy: Melt Transesterification

Melt transesterification is the most common and commercially viable method for synthesizing aromatic polyesters from acylated hydroquinone derivatives.[3] This process involves the reaction of the di-esterified hydroquinone with a dicarboxylic acid at high temperatures, typically under an inert atmosphere and eventually under vacuum to drive the reaction to completion by removing the condensation byproduct.

The Underlying Chemistry

The overall reaction for the polymerization of this compound with a generic aromatic dicarboxylic acid, such as terephthalic acid, is depicted below:

polymerization_reaction monomer1 This compound plus1 + monomer1->plus1 monomer2 Terephthalic Acid polymer Aromatic Polyester monomer2->polymer High Temperature, Catalyst, Vacuum plus1->monomer2 plus2 + polymer->plus2 byproduct Propionic Acid plus2->byproduct

Caption: Overall reaction scheme for the synthesis of an aromatic polyester.

The reaction proceeds via a step-growth mechanism, where the ester linkages are formed through the exchange of the propionyl groups of the this compound with the carboxyl groups of the dicarboxylic acid. The removal of the propionic acid byproduct is crucial for shifting the equilibrium towards the formation of a high molecular weight polymer.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an aromatic polyester using this compound and terephthalic acid as monomers.

Materials and Equipment
Reagent/Equipment Specifications Supplier Example
This compound>98% puritySigma-Aldrich, TCI
Terephthalic Acid>99% purityAlfa Aesar, Acros Organics
Sodium Acetate (catalyst)Anhydrous, >99%Fisher Scientific
Nitrogen GasHigh purity (99.99%)Local supplier
Glass ReactorMulti-necked, with mechanical stirrer, N2 inlet, and condenserAce Glass, Chemglass
Heating Mantle with Temperature Controller-VWR, Thomas Scientific
Vacuum PumpCapable of reaching <1 TorrEdwards, Welch
Step-by-Step Polymerization Protocol
  • Reactor Setup and Inerting:

    • Assemble a clean, dry, multi-necked glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask.

    • Thoroughly purge the reactor with high-purity nitrogen gas for at least 30 minutes to ensure an inert atmosphere. Maintaining an inert atmosphere is critical to prevent oxidation of the monomers at high temperatures.

  • Charging the Monomers and Catalyst:

    • Weigh and add equimolar amounts of this compound and terephthalic acid to the reactor.

    • Add the sodium acetate catalyst. A typical catalyst loading is 0.05-0.1 mol% relative to the dicarboxylic acid.[4][5]

  • Initial Heating and Melting (Stage 1):

    • Begin stirring the reaction mixture at a moderate speed (e.g., 100-200 rpm).

    • Gradually heat the reactor to a temperature sufficient to melt the monomers and initiate the transesterification reaction. A starting temperature of 250-260 °C is generally appropriate.[5]

    • Maintain a slow flow of nitrogen through the reactor to carry away the propionic acid byproduct as it forms. The propionic acid will be collected in the receiving flask.

    • Continue this stage for 1-2 hours, or until the evolution of propionic acid subsides.

  • Polycondensation Under Reduced Pressure (Stage 2):

    • Increase the reaction temperature to 270-280 °C.

    • Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 30-60 minutes. This step is crucial for removing the final traces of propionic acid and driving the polymerization to achieve a high molecular weight.[3]

    • A noticeable increase in the viscosity of the melt will be observed as the molecular weight of the polymer increases. The stirrer speed may need to be adjusted to ensure adequate mixing.

    • Continue the reaction under vacuum for an additional 2-3 hours, or until the desired melt viscosity is achieved.

  • Polymer Isolation and Purification:

    • Release the vacuum by introducing nitrogen gas into the reactor.

    • Carefully extrude or pour the molten polymer from the reactor onto a clean, non-reactive surface (e.g., a stainless steel tray) to cool.

    • Once cooled to room temperature, the solid polymer can be brittle and can be broken into smaller pieces or ground into a powder for further analysis and processing.

experimental_workflow cluster_setup Preparation cluster_reaction Polymerization cluster_isolation Work-up setup Reactor Assembly & Inerting charge Charge Monomers & Catalyst setup->charge stage1 Stage 1: Melt & Initial Reaction (250-260°C, N2 flow) charge->stage1 stage2 Stage 2: Polycondensation (270-280°C, Vacuum) stage1->stage2 isolate Polymer Isolation stage2->isolate purify Purification/Grinding isolate->purify

Caption: Experimental workflow for melt transesterification.

Key Experimental Considerations and Causality

  • Monomer Purity: High monomer purity is essential for achieving high molecular weight polymers in step-growth polymerization. Impurities can act as chain terminators or lead to undesirable side reactions.

  • Stoichiometric Balance: An equimolar ratio of the di-ester and dicarboxylic acid is crucial. An excess of either monomer will limit the final molecular weight of the polymer.

  • Catalyst Selection: While the reaction can proceed without a catalyst, transesterification catalysts like sodium acetate or zinc acetate significantly increase the reaction rate.[4][5] The choice of catalyst can also influence the color and thermal stability of the final polymer.

  • Temperature Profile: A staged temperature increase is employed to control the reaction. The initial lower temperature allows for the bulk of the byproduct to be removed without significant monomer sublimation. The higher temperature in the later stage provides the necessary energy to overcome the high viscosity of the polymer melt and drive the reaction to completion.

  • Vacuum Application: The application of a high vacuum in the final stage is arguably the most critical step for achieving a high degree of polymerization. According to Le Chatelier's principle, the removal of the condensation byproduct shifts the reaction equilibrium towards the formation of the polymer.

Characterization of the Resulting Polymer

The properties of the synthesized aromatic polyester can be evaluated using a range of analytical techniques:

Property Analytical Technique Expected Outcome
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number average (Mn) and weight average (Mw) molecular weights, and polydispersity index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determination of glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).[1][6]
Liquid Crystalline Behavior Polarized Optical Microscopy (POM)Observation of characteristic textures (e.g., nematic) in the melt, indicating liquid crystalline phases.[1][2]
Chemical Structure Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of the formation of ester linkages and the absence of unreacted end groups.

Conclusion

This compound serves as a valuable monomer for the synthesis of high-performance aromatic polyesters via melt transesterification. By acting as a protected and more processable form of hydroquinone, it enables the production of polymers with desirable properties for a range of advanced applications. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of these materials. Careful control over monomer purity, stoichiometry, reaction temperature, and vacuum application is paramount to achieving high molecular weight polymers with optimal performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dipropionyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-dipropionyloxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a diester formed from the reaction of hydroquinone with a propionylating agent.

Issue 1: Low or No Product Yield

Q1: My reaction has proceeded for the recommended time, but TLC analysis shows a significant amount of unreacted hydroquinone. What are the likely causes?

A1: Several factors can contribute to a low yield of this compound. The most common issues are related to the reaction equilibrium, reagent quality, and catalyst activity.

  • Equilibrium Limitations: The esterification of hydroquinone is a reversible reaction. The presence of water, even in trace amounts, can drive the equilibrium back towards the starting materials, thereby reducing the yield of the desired diester.[1][2]

  • Reagent Purity: The purity of your starting materials is critical.

    • Hydroquinone: Hydroquinone can oxidize over time, especially when exposed to air and light, forming p-benzoquinone. This impurity will not participate in the desired reaction and can lead to side products.

    • Propionylating Agent: Propionic anhydride or propionyl chloride can hydrolyze if exposed to moisture, forming propionic acid, which is less reactive under typical conditions.[3]

  • Catalyst Inactivity: If you are using a catalyst, its effectiveness can be compromised.

    • Acid Catalysts (e.g., H₂SO₄, TsOH): These can be deactivated by basic impurities in the reactants or solvent. Ensure you are using a sufficient catalytic amount (typically 1-5 mol%).[4]

    • Base Catalysts (e.g., Pyridine, Triethylamine): These can be neutralized by acidic impurities. The base also acts as a scavenger for the HCl produced when using propionyl chloride.[5]

Q2: I've confirmed my reagents are pure and dry, but my yield is still unsatisfactory. How can I improve it?

A2: To shift the reaction equilibrium towards the formation of this compound, consider the following strategies:

  • Use of Excess Reagent: Employing an excess of the propionylating agent (propionic anhydride or propionyl chloride) can drive the reaction to completion. A molar ratio of 2.2 to 2.5 equivalents of the acylating agent per equivalent of hydroquinone is often effective for diester formation.

  • Removal of Byproducts:

    • When using propionic anhydride, the byproduct is propionic acid. While not as detrimental as water, its removal can be beneficial.

    • When using propionyl chloride, the byproduct is HCl gas. In a basic medium (e.g., pyridine or triethylamine), the base will neutralize the HCl, forming a salt that can be removed during workup.[5]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition, especially with sensitive phenolic compounds like hydroquinone. Monitor the reaction temperature closely. For many acylation reactions of phenols, temperatures ranging from room temperature to a gentle reflux are employed.[6]

Issue 2: Formation of Mono-substituted Product (4-Hydroxyphenyl Propionate)

Q3: My product mixture contains a significant amount of the mono-ester, 4-hydroxyphenyl propionate, in addition to the desired di-ester. How can I favor the formation of the di-substituted product?

A3: The formation of the mono-ester is a common intermediate step. To promote the formation of the di-ester, consider the following adjustments:

  • Stoichiometry: Ensure you are using at least two equivalents of the propionylating agent for every equivalent of hydroquinone. Increasing the excess of the acylating agent (e.g., to 2.5 or 3 equivalents) can further drive the reaction towards the di-substituted product.

  • Reaction Time and Temperature: A longer reaction time or a moderate increase in temperature may be necessary to ensure the second acylation occurs. Monitor the reaction progress by TLC to determine the optimal time to stop the reaction.

  • Catalyst Concentration: In some cases, a higher catalyst loading can promote the second esterification. However, this should be done cautiously to avoid an increase in side reactions.

Issue 3: Product Purity and Coloration

Q4: The crude product is colored (e.g., pink, brown, or black). What causes this discoloration, and how can I obtain a pure, white product?

A4: Discoloration is often due to the oxidation of hydroquinone or other phenolic species present in the reaction mixture.[7]

  • Cause of Discoloration: Hydroquinone is highly susceptible to oxidation, especially in the presence of air (oxygen), base, or trace metal impurities, leading to the formation of colored quinone-type compounds.

  • Prevention and Purification:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Purification of Starting Material: If the hydroquinone starting material is discolored, consider purifying it by recrystallization before use.

    • Workup Procedure: During the aqueous workup, it is important to neutralize any acid or base promptly and minimize the exposure of the product to highly basic conditions, which can promote oxidation.

    • Recrystallization: The most effective method for purifying the final product and removing colored impurities is recrystallization. A suitable solvent system, such as ethanol/water or toluene/hexane, can be used.[8]

    • Activated Charcoal: Treatment of a solution of the crude product with a small amount of activated charcoal can help to adsorb colored impurities before recrystallization.[9]

Frequently Asked Questions (FAQs)

Q5: What is the general reaction mechanism for the synthesis of this compound?

A5: The synthesis of this compound is a nucleophilic acyl substitution reaction. The phenolic hydroxyl groups of hydroquinone act as nucleophiles and attack the electrophilic carbonyl carbon of the propionylating agent (propionic anhydride or propionyl chloride).

  • Acid-Catalyzed Mechanism: An acid catalyst protonates the carbonyl oxygen of the acylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the hydroxyl group of hydroquinone.[4]

  • Base-Promoted Mechanism: A base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the acylating agent. When using propionyl chloride, the base also serves to neutralize the HCl byproduct.

Caption: Reaction pathways for the synthesis of this compound.

Q6: Which is the better acylating agent: propionic anhydride or propionyl chloride?

A6: Both propionic anhydride and propionyl chloride can be used effectively. The choice often depends on the specific reaction conditions and safety considerations.

FeaturePropionic AnhydridePropionyl Chloride
Reactivity Less reactiveMore reactive
Byproduct Propionic acidHydrogen chloride (HCl) gas
Handling Corrosive, reacts with waterHighly corrosive, moisture-sensitive, releases toxic HCl gas
Typical Catalyst Acid (e.g., H₂SO₄) or BaseBase (e.g., Pyridine, Et₃N) to scavenge HCl

Propionyl chloride is generally more reactive, which can lead to faster reaction times.[10] However, it is also more hazardous to handle due to its high reactivity with water and the evolution of corrosive HCl gas.[10] Propionic anhydride is often a safer choice, and the propionic acid byproduct is less problematic to handle than HCl.[3]

Q7: What are the key safety precautions to consider during this synthesis?

A7: Safety should always be the top priority in the laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when using propionyl chloride or volatile solvents.

  • Reagent Handling:

    • Propionyl Chloride and Propionic Anhydride: These are corrosive and react with moisture. Handle them with care, avoiding inhalation of vapors and contact with skin and eyes.[3][10]

    • Hydroquinone: Can cause skin irritation and sensitization.[11][12][13][14][15] Avoid inhalation of dust and skin contact.

    • Acids and Bases: Concentrated acids and bases are highly corrosive. Add them slowly and carefully to the reaction mixture.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q8: Can you provide a general experimental protocol for the synthesis of this compound?

A8: The following is a general procedure and should be adapted and optimized for your specific laboratory conditions.

Method 1: Using Propionic Anhydride with Acid Catalysis

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq).

  • Add a suitable solvent (e.g., toluene or dichloromethane).

  • Add propionic anhydride (2.2-2.5 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Method 2: Using Propionyl Chloride with Base

  • Dissolve hydroquinone (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • If not using pyridine as the solvent, add a base such as triethylamine (2.2-2.5 eq).

  • Slowly add propionyl chloride (2.2-2.5 eq) dropwise from the addition funnel.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl (if a base like triethylamine was used), water, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify by recrystallization.

dot graph G { graph [label="General Experimental Workflow", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fillcolor="#F1F3F4"]; edge [color="#4285F4"];

Start [label="Start"]; Reagents [label="Combine Hydroquinone, Acylating Agent, and Catalyst/Base in Solvent"]; Reaction [label="Heat/Stir and Monitor by TLC"]; Workup [label="Aqueous Workup (Quenching, Extraction, Washing)"]; Drying [label="Dry Organic Layer and Evaporate Solvent"]; Purification [label="Purify Crude Product (Recrystallization)"]; Analysis [label="Characterize Final Product (NMR, IR, MP)"]; End [label="End"];

Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Analysis; Analysis -> End; } }

Caption: A generalized workflow for the synthesis and purification.

Q9: What is the Fries rearrangement and is it a concern in this synthesis?

A9: The Fries rearrangement is a reaction where an aryl ester is rearranged to a hydroxy aryl ketone in the presence of a Lewis acid catalyst (e.g., AlCl₃). O-acylation (ester formation) is kinetically favored, while C-acylation (ketone formation) is thermodynamically favored. In the synthesis of this compound using typical acid or base catalysts like H₂SO₄ or pyridine, the Fries rearrangement is generally not a significant side reaction. However, if a strong Lewis acid like AlCl₃ were used as a catalyst, this rearrangement could become a competing pathway.[6]

Caption: A decision tree for troubleshooting common synthesis issues.

References

Overcoming solubility issues of 1,4-Dipropionyloxybenzene in experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Experimental Solubility Challenges

Welcome to the technical support guide for 1,4-Dipropionyloxybenzene. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound in their experimental setups. As a hydrophobic derivative of hydroquinone, this compound presents unique challenges that require a systematic and well-understood approach to achieve successful dissolution.[1][2] This guide provides in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting workflows to ensure you can confidently and effectively work with this compound.

Section 1: Understanding the Molecule - Physicochemical Profile

Before troubleshooting, it is crucial to understand the inherent properties of this compound that govern its solubility. The molecule's structure, characterized by a central benzene ring and two propionyloxy ester groups, makes it highly non-polar or lipophilic. This hydrophobicity is the primary reason for its poor solubility in aqueous media.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7402-28-0[1][4][5]
Molecular Formula C₁₂H₁₄O₄[1][4][5]
Molecular Weight 222.24 g/mol [1][4]
Appearance White crystalline powder/solid[3]
Melting Point 112-114 °C[3][4]
Water Solubility Almost insoluble[3]
Predicted Nature Hydrophobic / Lipophilic[6][7]

Section 2: Troubleshooting FAQs - Your Questions Answered

This section directly addresses the most common issues encountered when working with this compound in a question-and-answer format.

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A: The insolubility is due to a fundamental principle in chemistry: "like dissolves like".[8] Water is a highly polar solvent that forms strong hydrogen bonds. This compound is a non-polar, hydrophobic molecule. There is no favorable energetic interaction to overcome the strong intermolecular forces of the water, so the compound will not dissolve. To dissolve it, you need a solvent that shares its non-polar characteristics.

Q2: What are the best initial organic solvents to try for dissolving this compound?

A: Based on its ester and aromatic structure, the following solvents are excellent starting points. A good rule of thumb is that solvents containing functional groups similar to the solute are often effective.[9] Always start with small-scale tests (e.g., a few milligrams in 0.5-1.0 mL of solvent) to determine the best option before committing a large amount of material.

Table 2: Suggested Organic Solvents for Solubility Testing

SolventClassBoiling Point (°C)Polarity IndexKey Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic1897.2Excellent solvent for many poorly soluble compounds; hygroscopic.[10]
Acetone Ketone565.1Good general-purpose solvent; highly volatile.[9][11]
Ethyl Acetate (EtOAc) Ester774.4Good choice due to the "like dissolves like" principle (ester-ester).[9]
Tetrahydrofuran (THF) Ether664.0Stronger solvent than diethyl ether; can form peroxides.[9]
Dichloromethane (DCM) Halogenated403.1Effective but volatile and requires handling in a fume hood.
Toluene Aromatic1112.4Good for aromatic compounds; less volatile than DCM.[9]

Q3: I've chosen an organic solvent, but the compound is dissolving very slowly or incompletely. What is the next step?

A: For most solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat.[12] Therefore, increasing the temperature will increase solubility.[8][13]

  • Gentle Heating: Warm the mixture in a water bath. For low-boiling solvents like DCM or acetone, be extremely cautious.

  • Agitation: Use a vortex mixer or magnetic stirrer to increase the interaction between the solvent and solute particles.

  • Sonication: An ultrasonic bath is highly effective at breaking up solid aggregates and accelerating dissolution.

Q4: Can I use a co-solvent system to improve solubility, especially if I need to introduce the compound into an aqueous medium?

A: Absolutely. This is a very common and effective strategy, particularly in drug development and biological assays.[14][15] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[6][]

  • How it Works: The organic co-solvent disrupts the hydrogen-bonding network of water, creating "pockets" that can accommodate the non-polar solute.[][17]

  • Common Co-solvents: DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[]

  • Best Practice: The most reliable method is to first dissolve the this compound in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution. Then, this stock can be diluted into your aqueous buffer or media. See Protocol 3 for a detailed workflow.

Q5: Will adjusting the pH of my aqueous solution help dissolve this compound?

A: This is a common point of confusion. The answer is generally no . pH adjustment is a powerful technique for compounds that can be ionized—weak acids or weak bases.[18][19] Esters are considered neutral compounds and are extremely weak acids, meaning their state of charge is not affected by pH changes within a typical experimental range (e.g., pH 2-10).[20] Therefore, altering the pH will not meaningfully increase its solubility.

  • A Word of Caution: Exposing this compound to strongly acidic or basic conditions (e.g., pH < 2 or pH > 10), especially with heating, can cause hydrolysis, chemically breaking down the ester back into hydroquinone and propionic acid. This would alter your compound and invalidate your experiment.

Q6: I tried to recrystallize my compound, but it separated as a liquid layer instead of forming crystals. What is "oiling out" and how do I fix it?

A: "Oiling out" occurs when a compound comes out of a solution at a temperature that is above its melting point.[21] Since the melting point of this compound is relatively high (112-114 °C), this is less common than with lower-melting solids but can still happen if the solvent has a very high boiling point or if the solution is extremely concentrated.

  • Cause: The solution becomes supersaturated while it is still too hot for the compound to exist as a solid.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, add more of the hot solvent to decrease the concentration, and then allow it to cool slowly again.[21]

    • Cool More Slowly: Rapid cooling favors disorganized precipitation (oiling out) over ordered crystal lattice formation. Insulate the flask to slow the cooling process.

    • Change Solvents: Choose a solvent system where the compound is less soluble at higher temperatures, or use a solvent with a lower boiling point.

Section 3: Troubleshooting Workflows & Protocols

Workflow 1: Systematic Approach to Solubilization

This decision tree provides a logical pathway for systematically tackling a solubility problem with this compound.

start 1. Weigh Compound dissolve 2. Dissolve in minimal volume of 100% Co-solvent (e.g., DMSO) to create a concentrated stock start->dissolve mix 3. Vortex / Sonicate until fully dissolved dissolve->mix add_stock 6. Pipette stock solution DROPWISE into the stirring buffer mix->add_stock prepare_buffer 4. Prepare final aqueous buffer in a separate vessel stir 5. Vigorously stir the aqueous buffer prepare_buffer->stir stir->add_stock observe Observe for Precipitation (Cloudiness) add_stock->observe success Solution Ready for Use observe->success No fail Precipitation Occurred. - Increase co-solvent % - Decrease final concentration observe->fail Yes

References

Technical Support Center: Analysis of 1,4-Dipropionyloxybenzene Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and standardized protocols for studying the degradation of 1,4-Dipropionyloxybenzene under common stress conditions. As Senior Application Scientists, we have designed this resource to move beyond simple instructions, offering causal explanations for experimental choices to ensure the integrity and success of your stability studies.

Section 1: Understanding the Degradation Landscape

This compound, an ester derivative of hydroquinone, is primarily susceptible to degradation at its two ester linkages and the hydroquinone ring itself. The principal degradation pathways are hydrolysis and oxidation. Understanding these pathways is critical for designing stability-indicating methods and predicting potential impurities.

Hydrolytic Pathway: The ester bonds are susceptible to cleavage under both acidic and basic conditions, proceeding through a mono-ester intermediate to yield hydroquinone and propionic acid.

Oxidative Pathway: The primary hydrolytic degradant, hydroquinone, is highly susceptible to oxidation, readily converting to p-benzoquinone. This secondary degradation is a critical consideration, as p-benzoquinone is a reactive molecule that can potentially undergo further reactions.

Degradation_Pathway parent This compound intermediate 1-Hydroxy-4-propionyloxybenzene (Mono-ester Intermediate) parent->intermediate H⁺/OH⁻, H₂O (Hydrolysis) hydroquinone Hydroquinone intermediate->hydroquinone H⁺/OH⁻, H₂O (Hydrolysis) benzoquinone p-Benzoquinone hydroquinone->benzoquinone [O] (Oxidation)

Caption: Predicted degradation pathway of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the forced degradation analysis of this compound.

Q1: What are the primary degradation products I should expect under hydrolytic (acidic/basic) stress conditions?

Answer: The most direct degradation pathway is the hydrolysis of the two propionyl ester groups. You should expect a sequential degradation process. Initially, you will observe the formation of the 1-hydroxy-4-propionyloxybenzene (the mono-ester intermediate) along with the parent compound. As the stress continues, this intermediate will further hydrolyze to form hydroquinone . Therefore, in a typical time-course study, you will see the peak for this compound decrease, the mono-ester intermediate peak appear and then decrease, and the hydroquinone peak steadily increase.

Q2: My hydroquinone degradant peak is inconsistent or decreases during my HPLC analytical sequence. What is happening and how can I fix it?

Answer: This is a classic issue related to the inherent instability of hydroquinone, which is readily oxidized to p-benzoquinone, especially in neutral or slightly basic mobile phases or in the presence of dissolved oxygen. P-benzoquinone has a different chemical structure and chromatographic behavior, leading to the apparent "loss" of the hydroquinone peak.

Troubleshooting Steps:

  • Mobile Phase Acidification: Ensure your mobile phase is slightly acidic (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization and subsequent oxidation of hydroquinone's hydroxyl groups.

  • Sample Temperature: Use a cooled autosampler (4-10 °C) to minimize degradation of hydroquinone in the vials while they are awaiting injection.

  • Fresh Samples: Analyze samples as quickly as possible after preparation and quenching of the stress reaction. Avoid letting stressed samples sit at room temperature for extended periods.

Q3: After applying oxidative stress with hydrogen peroxide, I see a new, typically yellow-colored peak with a different UV spectrum from my parent compound or hydroquinone. How can I identify it?

Answer: This new peak is almost certainly p-benzoquinone . Hydroquinone, formed from the initial hydrolysis of the parent ester, is very easily oxidized to p-benzoquinone. This product has a distinct chromophore and will exhibit a different UV maximum compared to the benzenoid structures of the parent compound and hydroquinone. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[1][2] The expected mass of this degradant will confirm its identity.

Q4: I'm struggling with poor chromatographic resolution between this compound and the mono-ester intermediate. What adjustments can I make to my HPLC method?

Answer: These two compounds are structurally very similar, which can make separation challenging. Here’s how to improve resolution:

  • Reduce Mobile Phase Polarity: Decrease the proportion of the strong organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase the retention of both compounds on a C18 column and provide more time for the column to resolve them.

  • Use a Gradient Method: Start with a higher percentage of the aqueous phase and gradually increase the organic solvent percentage over the run. This will effectively separate the more polar mono-ester from the less polar parent diester.

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent selectivity can sometimes dramatically improve the resolution of closely related compounds.

  • Employ a High-Resolution Column: Consider using a column with a smaller particle size (e.g., <3 µm) or a longer column length to increase the number of theoretical plates and enhance separation efficiency.

Q5: My mass balance is consistently below 95% in my stress studies. What are the common causes?

Answer: Achieving good mass balance is a critical part of a successful forced degradation study, indicating that all major degradants have been accounted for.[3] Poor mass balance can be caused by several factors:

  • Non-UV Active Degradants: The primary degradation products of this compound are all UV-active. However, if the benzene ring is cleaved under very harsh conditions, the resulting small fragments may not have a chromophore, making them invisible to a UV detector.

  • Co-elution: A degradant peak may be hidden under the parent peak or another degradant peak. A peak purity analysis using a Diode Array Detector (DAD) can help diagnose this.

  • Poor Peak Shape: Broad, tailing peaks are difficult to integrate accurately, leading to quantification errors. Address this by optimizing your mobile phase pH or trying a different column.

  • Formation of Insoluble Degradants: Under some stress conditions, polymerization can occur, leading to products that precipitate out of the solution and are therefore not injected into the HPLC. Visually inspect your stressed samples for any cloudiness or precipitate.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for conducting forced degradation studies. Always run a control sample (unstressed) in parallel. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidation (3% H₂O₂, 60°C) prep->oxid photo Photolysis (ICH Q1B light exposure) prep->photo quench Quench/Neutralize Reaction acid->quench base->quench oxid->quench photo->quench dilute Dilute to 100 µg/mL with Mobile Phase quench->dilute hplc Inject into HPLC-DAD/MS dilute->hplc data Analyze Data (Peak Purity, Mass Balance) hplc->data

Caption: General workflow for forced degradation studies.

Protocol 1: Forced Hydrolysis
  • Stock Solution: Prepare a 1.0 mg/mL solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

    • Place the vial in a water bath or oven at 60 °C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.

    • Keep the vial at room temperature (this reaction is typically much faster than acid hydrolysis).

    • Withdraw aliquots at 5, 15, 30, and 60 minutes.

    • Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute to ~100 µg/mL with the mobile phase.

Protocol 2: Forced Oxidation
  • Stock Solution: Prepare a 1.0 mg/mL solution of this compound in acetonitrile.

  • Procedure:

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂) in a sealed vial.

    • Place the vial in a water bath or oven at 60 °C.

    • Withdraw aliquots at 1, 2, 4, and 8 hours.

    • Dilute aliquots directly to ~100 µg/mL with the mobile phase for analysis. No quenching is typically required if analyzed promptly.

Protocol 3: Stability-Indicating HPLC Method

This method provides a robust starting point for separating the parent compound from its primary degradants.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to stabilize hydroquinone.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-22 min: 30% BThe gradient is designed to elute the polar hydroquinone first, followed by the mono-ester, and finally the parent compound, ensuring good separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection DAD at 280 nmGood wavelength for detecting all key aromatic compounds. A DAD allows for peak purity assessment.

Section 4: Data Summary

The following table summarizes the expected degradation products and key identifiers.

Compound NameStructureStress ConditionExpected Elution OrderKey Analytical Features
Hydroquinone C₆H₄(OH)₂Hydrolysis, Oxidation1 (Most Polar)Highly susceptible to oxidation; analysis requires an acidic mobile phase.
1-Hydroxy-4-propionyloxybenzene C₉H₁₀O₃Hydrolysis2Appears as an intermediate; its concentration will rise and then fall over time.
This compound C₁₂H₁₄O₄Parent Compound3 (Least Polar)The main peak that will decrease under all stress conditions.
p-Benzoquinone C₆H₄O₂OxidationVariesOften appears as a sharp, early-eluting peak with a distinct UV spectrum (λmax ~245 nm). Can be yellow in color.

References

Optimizing reaction conditions for 1,4-Dipropionyloxybenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4-Dipropionyloxybenzene (also known as hydroquinone dipropionate). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols tailored for researchers and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and straightforward method is the Fischer esterification of hydroquinone with a propionylating agent. The two primary variations of this method involve:

  • Propionic Anhydride: This is often the preferred reagent due to its high reactivity and the fact that the only byproduct is propionic acid, which can be easily removed. The reaction is typically catalyzed by an acid (like sulfuric acid) or a base (like pyridine or DMAP).

  • Propionyl Chloride: This reagent is more reactive than the anhydride but produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires a stoichiometric amount of a base to neutralize.

Alternative "green" chemistry approaches are also being explored, utilizing enzymatic catalysts like lipases or solid acid catalysts to minimize harsh reagents and simplify purification.

Q2: What is the underlying reaction mechanism for acid-catalyzed synthesis?

The reaction is a classic acid-catalyzed nucleophilic acyl substitution. The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the propionic anhydride, making the carbonyl carbon significantly more electrophilic. The hydroxyl group of hydroquinone then acts as a nucleophile, attacking this activated carbonyl carbon. This process occurs sequentially on both hydroxyl groups of the hydroquinone to yield the final di-ester product.

Below is a diagram illustrating the key steps of the mechanism.

Reaction_Mechanism Acid-Catalyzed Esterification Mechanism Reagents Hydroquinone + Propionic Anhydride Activated Protonated Propionic Anhydride (Activated Electrophile) Reagents->Activated Protonation Catalyst H+ Catalyst (e.g., H₂SO₄) Catalyst->Activated Attack1 Nucleophilic Attack (First -OH group) Activated->Attack1 Hydroquinone attacks Intermediate1 Mono-acylated Intermediate (4-Propionyloxyphenol) Attack1->Intermediate1 Deprotonation Attack2 Nucleophilic Attack (Second -OH group) Intermediate1->Attack2 Second equivalent of anhydride attacks Product This compound Attack2->Product Deprotonation Byproduct Propionic Acid Product->Byproduct Releases

Caption: Mechanism of acid-catalyzed synthesis of this compound.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and efficient method.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) for visualization. Hydroquinone, the mono-acylated intermediate, and the final product will all be UV active.

  • Interpretation:

    • Hydroquinone (Starting Material): Will have a low Rf value (more polar).

    • Mono-acylated Intermediate: Will have an intermediate Rf value.

    • This compound (Product): Will have the highest Rf value (least polar). The reaction is considered complete when the hydroquinone spot has completely disappeared from the TLC plate.

Standard Laboratory Protocol

This protocol describes a common method using propionic anhydride and sulfuric acid as a catalyst.

Materials & Reagents:
  • Hydroquinone (1.0 eq)

  • Propionic Anhydride (2.2 - 2.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~1-2 drops)

  • Toluene (or another suitable solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Isopropanol (for recrystallization)

Step-by-Step Procedure:
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq) and toluene.

  • Reagent Addition: Begin stirring and add propionic anhydride (2.2 eq).

  • Catalyst: Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acidic catalyst and quench excess anhydride.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is then purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product as a white crystalline solid.

Troubleshooting Guide

Problem: Low or No Product Yield
  • Symptom: Your TLC or GC-MS analysis shows a large amount of unreacted hydroquinone.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The sulfuric acid may be old or absorbed atmospheric moisture. Use fresh, concentrated H₂SO₄.

    • Insufficient Acylating Agent: Propionic anhydride can degrade over time. Ensure you are using at least 2.2 equivalents; if the anhydride is old, consider using up to 2.5 equivalents.

    • Low Reaction Temperature: The reaction requires sufficient thermal energy. Ensure your reaction is maintaining a consistent reflux. Use a heating mantle with a temperature controller for better regulation.

    • Poor Reagent Quality: Ensure the hydroquinone is pure and dry. The presence of water will hydrolyze the anhydride.

Problem: Significant Formation of Mono-acylated Intermediate
  • Symptom: A prominent spot/peak corresponding to 4-Propionyloxyphenol is observed, even after several hours.

  • Possible Causes & Solutions:

    • Insufficient Reaction Time: The second acylation step is often slower than the first. Simply extend the reaction time and continue to monitor by TLC until the intermediate spot disappears.

    • Inadequate Stoichiometry: If less than 2.0 equivalents of propionic anhydride were used, there isn't enough reagent to complete the di-acylation. Ensure the stoichiometry is correct.

    • Poor Mixing: In a viscous reaction mixture, inefficient stirring can create localized pockets of reagents. Ensure vigorous stirring throughout the reaction.

Problem: Product is Colored (Yellow/Brown) After Work-up
  • Symptom: The crude product is not the expected white/off-white solid.

  • Possible Causes & Solutions:

    • Oxidation of Hydroquinone: Hydroquinone is highly susceptible to oxidation, especially at high temperatures or in the presence of air, forming colored quinone species. While difficult to avoid completely, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

    • Residual Acid: Traces of the acid catalyst can cause degradation during solvent removal on the rotary evaporator. Ensure the neutralization step with sodium bicarbonate is thorough. Check the pH of the aqueous layer to confirm it is basic (pH > 8).

    • Purification Strategy: A colored crude product can often be purified. Recrystallization is highly effective. If impurities are persistent, washing the crude solid with a cold, non-polar solvent like hexane can help remove some colored contaminants before recrystallization.

Problem: Difficulty in Product Isolation or Recrystallization
  • Symptom: The product "oils out" or fails to crystallize from the chosen solvent.

  • Possible Causes & Solutions:

    • Presence of Impurities: Oily impurities, such as residual propionic acid or the mono-acylated intermediate, can inhibit crystallization. Ensure the work-up was complete. An additional wash with sodium bicarbonate may be necessary.

    • Incorrect Recrystallization Solvent: The solvent may be too good (product is too soluble) or too poor. A solvent system (e.g., ethanol/water) might be required.

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal to induce crystallization. Cooling the solution slowly in an ice bath can also help.

Optimization Strategies & Data

To enhance yield and purity, several parameters can be adjusted. The choice of catalyst, in particular, has a significant impact on reaction conditions.

Catalyst SystemReagentsTemperature (°C)Typical Time (h)Reported YieldReference
Sulfuric Acid Hydroquinone, Propionic Anhydride110-120 (Reflux)2 - 4>90%General Method
Lipase (e.g., Novozym 435) Hydroquinone, Propionic Anhydride50 - 708 - 24~85-95%
Solid Acid (e.g., Amberlyst-15) Hydroquinone, Propionic Anhydride1005 - 7>95%

Using a solid acid catalyst like Amberlyst-15 simplifies the work-up, as the catalyst can be removed by simple filtration, eliminating the need for a neutralization wash. Enzymatic synthesis with lipase offers a milder, more environmentally friendly alternative, though it often requires longer reaction times.

Experimental Workflow

The following diagram outlines the complete experimental process from initial setup to final analysis.

Experimental_Workflow General Workflow for Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine Hydroquinone, Solvent, and Propionic Anhydride B Add Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Quench (NaHCO₃ wash) D->E Reaction Complete F Extract with Organic Solvent E->F G Wash, Dry (MgSO₄), and Concentrate F->G H Recrystallize Crude Product G->H I Filter and Dry Final Product H->I J Characterize (MP, NMR, IR, etc.) I->J End End J->End Pure Product

Caption: A typical experimental workflow for this compound synthesis.

Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of 1,4-Dipropionyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 1,4-Dipropionyloxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound. As a phenolic ester, this compound presents unique challenges in HPLC analysis. This document provides in-depth, experience-based solutions to common issues, structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing broad, tailing peaks for this compound?

Question: My chromatogram for this compound shows a significant tailing peak (Tailing Factor > 1.2). This is compromising the accuracy of my quantification. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common but solvable issue in reversed-phase HPLC.[1] For an analyte like this compound, the primary causes are often related to secondary chemical interactions with the stationary phase or issues with the mobile phase. Let's break down the potential culprits and their solutions.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[2] The polar ester and ether functionalities of this compound can interact with these silanols, causing a secondary retention mechanism that leads to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like formic acid or phosphoric acid can suppress the ionization of the silanol groups, minimizing these secondary interactions.[3]

      • Use of an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most of the residual silanols. If you are not already, switch to a high-quality, end-capped C18 or a phenyl-hexyl column. The latter can offer alternative selectivity for aromatic compounds.[4][5]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Systematic Dilution: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL) and inject each. If the peak shape improves with dilution, you have identified column overload as the problem. Determine the optimal concentration that gives a good signal without compromising peak shape.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or mobile phase precipitates at the column inlet can cause peak tailing.[2] A void at the column inlet can also be a cause.

    • Solution:

      • Column Washing: Implement a robust column washing procedure after each analytical batch. A generic wash for a C18 column could be flushing with your mobile phase without buffer, followed by 100% acetonitrile or methanol, and then re-equilibrating with the initial mobile phase.[1]

      • Use of a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from contaminants.[2] This is a highly recommended and cost-effective way to prolong the life of your analytical column.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_conc Step 1: Reduce Sample Concentration by 50-80% start->check_conc conc_improves Peak Shape Improves? check_conc->conc_improves overload Diagnosis: Column Overload Solution: Reduce sample load conc_improves->overload Yes check_ph Step 2: Lower Mobile Phase pH to ~3.0 conc_improves->check_ph No end Issue Resolved overload->end ph_improves Peak Shape Improves? check_ph->ph_improves silanol Diagnosis: Silanol Interaction Solution: Maintain low pH ph_improves->silanol Yes check_column Step 3: Flush Column or Replace with New Column ph_improves->check_column No silanol->end col_improves Peak Shape Improves? check_column->col_improves column_issue Diagnosis: Column Contamination/Void Solution: Use guard column, replace column col_improves->column_issue Yes column_issue->end

Caption: Troubleshooting workflow for peak tailing.

FAQ 2: How can I improve the poor resolution between this compound and its impurities?

Question: I am observing co-eluting peaks, and the resolution between my main peak and a key impurity is less than 1.5. How can I optimize my method to achieve baseline separation?

Answer:

Achieving adequate resolution is fundamental for accurate quantification.[4] Resolution in HPLC is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[4] To improve the separation of this compound from its impurities, we can systematically adjust these parameters.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Selectivity (α): This is often the most powerful way to improve resolution.

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or a mixture of both. The different solvent properties can alter the elution order and improve separation.

    • Utilize Gradient Elution: A shallow gradient can effectively separate closely eluting peaks.[6] If you are using an isocratic method, switching to a gradient can significantly enhance resolution.

    Table 1: Example Gradient Elution Programs

    Time (min) % Solvent A (e.g., 0.1% Formic Acid in Water) % Solvent B (e.g., Acetonitrile) Curve
    Program 1 (Steep)
    0.0 70 30 Linear
    10.0 30 70 Linear
    12.0 30 70 Linear
    12.1 70 30 Linear
    15.0 70 30 Linear
    Program 2 (Shallow)
    0.0 70 30 Linear
    20.0 50 50 Linear
    22.0 30 70 Linear
    22.1 70 30 Linear

    | 25.0 | 70 | 30 | Linear |

  • Increase Column Efficiency (N): Higher efficiency leads to sharper peaks, which are easier to resolve.

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will increase efficiency and resolution.[4]

    • Increase Column Length: A longer column provides more theoretical plates, enhancing separation, although this will increase analysis time and backpressure.[5]

  • Adjust Retention Factor (k):

    • Decrease Solvent Strength: In reversed-phase, reducing the percentage of the organic solvent in your mobile phase will increase retention times, potentially improving the separation of early eluting peaks.[4]

  • Change Stationary Phase Chemistry:

    • Alternative Selectivity: If optimizing the mobile phase on a C18 column is not sufficient, consider a different stationary phase. A phenyl-hexyl column can provide enhanced selectivity for aromatic compounds like this compound due to π-π interactions.[4][5]

FAQ 3: Why are my peak areas for this compound inconsistent and what is causing poor reproducibility?

Question: I'm seeing a high relative standard deviation (>2%) in my peak areas across replicate injections. What are the potential sources of this variability?

Answer:

Poor reproducibility is a critical issue that undermines the reliability of your quantitative data. The problem can stem from the sample itself, the HPLC system, or the method. For this compound, a key concern is its stability in solution.

Potential Causes and Solutions:

  • Sample Instability (Hydrolysis): As a phenolic ester, this compound is susceptible to hydrolysis, especially in neutral or basic solutions, which would break it down into hydroquinone and propionic acid.[7][8] This degradation can occur in the sample vial over time, leading to decreasing peak areas.

    • Solution:

      • Control Sample pH: Prepare your samples in a slightly acidic diluent (e.g., mobile phase with a pH of 4-5) to minimize hydrolysis.

      • Fresh Sample Preparation: Prepare samples fresh and analyze them promptly. If you need to run a sequence overnight, use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C) to slow down degradation.

      • Stability Study: Perform a simple stability study by injecting the same sample at regular intervals (e.g., 0, 2, 4, 8, 12 hours) to see if the peak area decreases over time.

    Caption: Hydrolysis of this compound.

  • Improper Mobile Phase Preparation: Inconsistent mobile phase composition will lead to shifts in retention time and variable peak areas.

    • Solution:

      • Accurate Measurement: Always use volumetric flasks for preparing mobile phases. When mixing aqueous and organic phases, measure each component separately before mixing to account for volume contraction.

      • Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[9][10] Most modern HPLC systems have an inline degasser.[11]

  • Injector and Pump Issues: Mechanical problems with the autosampler or pump can lead to inconsistent injection volumes or flow rates.

    • Solution:

      • System Check: Check for leaks in the system. Run a flow rate accuracy test. Ensure the injector needle and sample loop are clean and not partially blocked.

Experimental Protocol: Sample Stability Check

  • Prepare a standard solution of this compound in your sample diluent.

  • Inject this standard immediately (T=0) and record the peak area.

  • Leave the vial in the autosampler under the conditions of your typical sequence.

  • Re-inject the same standard at 2-hour intervals for up to 24 hours.

  • Plot the peak area versus time. A downward trend indicates sample degradation.

FAQ 4: What are the recommended starting conditions for developing an HPLC method for this compound?

Question: I need to develop a new HPLC-UV method for the analysis of this compound. Can you provide a good starting point for the key method parameters?

Answer:

Certainly. Developing a method from scratch can be time-consuming. Based on the chemical properties of this compound (a moderately non-polar, aromatic compound), the following parameters provide a robust starting point for method development.

Table 2: Recommended Starting HPLC-UV Method Parameters

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 150 mm x 4.6 mm, 3.5 µmA standard C18 provides good retention for moderately non-polar compounds. A 3.5 µm particle size offers a good balance of efficiency and backpressure.[12]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterThe acidic modifier helps to ensure good peak shape by suppressing silanol interactions.[3]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.[13]
Gradient 30% to 70% B over 10 minutesA generic gradient is a good starting point to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[6]
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.[6]
Injection Volume 5-10 µLA smaller volume helps to prevent column overload and peak distortion.[14]
Detection Wavelength ~280 nmPhenolic compounds typically exhibit strong UV absorbance around 280 nm.[15][16] It is highly recommended to run a UV scan of your standard to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[17][18]
Sample Diluent 50:50 Acetonitrile/WaterDissolving the sample in a solvent similar in strength to the initial mobile phase conditions is good practice to avoid peak distortion.[14]

Method Development Steps:

  • Initial Run: Perform an injection using the starting parameters above to determine the retention time of this compound.

  • Optimize Gradient: Adjust the gradient slope and range to achieve a suitable retention time (ideally between 3 and 10 minutes) and to separate it from any impurities.

  • Fine-Tune: Once the separation is achieved, you can optimize other parameters like flow rate and temperature to improve resolution or reduce run time.

References

Technical Support Center: Purification of Commercial 1,4-Dipropionyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 1,4-Dipropionyloxybenzene. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity starting material for their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights necessary to achieve the desired purity of this compound for your critical applications.

Understanding Impurities in Commercial this compound

Commercial grades of this compound, while often stated as 97-99% pure, can contain several process-related impurities that may interfere with downstream applications. A thorough understanding of these potential contaminants is the first step in devising an effective purification strategy.

The most common synthetic route to this compound is the esterification of hydroquinone with a propionylating agent (e.g., propionic anhydride or propionyl chloride). Based on this, the primary impurities are typically:

  • Unreacted Hydroquinone: A common starting material that may persist in the final product.

  • 4-Hydroxyphenyl Propionate (Mono-substituted Intermediate): Formed when only one of the hydroxyl groups of hydroquinone is esterified.

  • Residual Propionic Acid or Anhydride: Leftover reagents from the synthesis.

  • Color Impurities: Often arise from the oxidation of phenolic compounds present in the reaction mixture.

The presence of these impurities can lead to inconsistent reaction yields, unwanted side reactions, and difficulties in product characterization. Therefore, their removal is crucial for obtaining reliable and reproducible experimental results.

Troubleshooting Guide for Purification

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- Premature crystallization occurred during hot filtration.- Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at room temperature or below. A good starting point is a mixture of ethanol and water, or ethyl acetate and hexane.[1][2]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Ensure the filtration apparatus is pre-heated, and the solution is kept hot during filtration.
Product is Oily or Fails to Crystallize - Presence of significant amounts of impurities that lower the melting point and inhibit crystallization.- The chosen recrystallization solvent is inappropriate.- Attempt purification by column chromatography first to remove the bulk of the impurities.- Try a different solvent system for recrystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.[1]
Colored Impurities Persist in the Final Product - The impurity is co-crystallizing with the product.- The impurity is not effectively removed by the chosen purification method.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that charcoal can also adsorb some of the product, potentially reducing yield.[4]- Column chromatography is often more effective at removing colored impurities than recrystallization.
Melting Point of Purified Product is Broad or Depressed - The product is still impure.- The product is wet with residual solvent.- Repeat the purification step (recrystallization or column chromatography).- Ensure the purified crystals are thoroughly dried under vacuum.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- Channeling in the column packing.- Adjust the solvent polarity. For silica gel, a less polar mobile phase (e.g., higher hexane to ethyl acetate ratio) will increase the retention of polar impurities.- Use an appropriate amount of crude material for the column size.- Ensure the silica gel is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A definitive single "best" solvent can be compound-specific. However, based on the ester and aromatic nature of this compound, good starting points for solvent screening include ethanol, ethyl acetate, toluene, or a mixed solvent system like ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1][2][3]

Q2: How can I confirm the purity of my this compound?

Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point close to the literature value (112-114 °C) is a good indicator of purity.[5]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., hexane:ethyl acetate) suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify and quantify impurities. The spectrum of pure this compound should be compared against a reference spectrum and checked for the absence of signals corresponding to potential impurities like hydroquinone.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity. A single sharp peak is indicative of a pure compound.

Q3: My purified product has a slight pinkish or brownish hue. What causes this and how can I remove it?

Phenolic compounds, such as residual hydroquinone, are susceptible to air oxidation, which can form colored quinone-type impurities. These can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal or by using column chromatography.

Q4: Can this compound hydrolyze during purification?

Yes, as an ester, it is susceptible to hydrolysis back to hydroquinone and propionic acid, especially in the presence of strong acids or bases and water, particularly at elevated temperatures. It is advisable to use neutral solvents and avoid prolonged heating in the presence of water.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined on a small scale first.

dot

Caption: General workflow for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will show high solubility at high temperatures and low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present): Pre-heat a gravity funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal or insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and obtain a ¹H NMR spectrum to confirm the purity of the product.

Protocol 2: Purification by Column Chromatography

This method is highly effective for removing both more and less polar impurities.

dot

Caption: Step-by-step process for purification via column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase composition using TLC. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3-0.4. A good starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully add the sample solution to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum.

Purity Assessment by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for assessing the purity of this compound and identifying common impurities.

Expected ¹H NMR (CDCl₃) signals for this compound:

  • Aromatic protons: A singlet at approximately 7.0-7.2 ppm.

  • Methylene protons (-CH₂-): A quartet at approximately 2.5-2.6 ppm.

  • Methyl protons (-CH₃): A triplet at approximately 1.2-1.3 ppm.

¹H NMR signals of Potential Impurities:

  • Hydroquinone: A singlet for the aromatic protons around 6.7-6.8 ppm and a broad singlet for the hydroxyl protons (position can vary).[6][7]

  • 4-Hydroxyphenyl Propionate: The aromatic protons will show a more complex splitting pattern (two doublets) compared to the singlet of the desired product. The hydroxyl proton will also be present.

By integrating the peaks corresponding to the product and the impurities, a quantitative estimation of the purity can be made.

References

Technical Support Center: A Guide to Preventing Hydrolysis of 1,4-Dipropionyloxybenzene During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the proper storage and handling of 1,4-Dipropionyloxybenzene (CAS 7402-28-0)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this compound for their work. This compound, also known as hydroquinone dipropionate, is a diester valued for its stability and application in various fields, including cosmetics as a skin-whitening agent[1][4]. However, like all esters, it is susceptible to hydrolysis, a chemical reaction that can compromise sample integrity, leading to inaccurate experimental results and loss of product potency.

This document provides a detailed exploration of the mechanisms behind hydrolysis and offers a series of best practices, protocols, and troubleshooting steps to ensure the long-term stability of your this compound stores.

Part 1: The Underpinnings of Hydrolysis

To effectively prevent degradation, it is crucial to first understand the chemical reaction we are trying to avoid. Hydrolysis is the cleavage of the ester bonds in this compound by water, which breaks the molecule down into its constituent parts: hydroquinone and two molecules of propionic acid[5][6]. This reaction, essentially the reverse of esterification, is significantly accelerated by the presence of acids or bases[7][8].

  • Acid-Catalyzed Hydrolysis : This reaction is reversible. In the presence of an acid (H+), an equilibrium is established between the ester and its hydrolysis products[6][8]. Even trace amounts of acidic impurities can initiate this process.

  • Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis[6][8][9]. The hydroxide ion (OH-) attacks the ester, and the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion[6][9].

The following diagram illustrates these two primary degradation pathways.

G cluster_main Hydrolysis of this compound cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway (Saponification) ester This compound (Stable Ester) h2o_acid H₂O / H⁺ (e.g., acidic impurity) ester->h2o_acid oh OH⁻ (e.g., basic impurity) ester->oh products_acid Hydroquinone + 2x Propionic Acid h2o_acid->products_acid Reversible Reaction products_base Hydroquinone + 2x Propionate Salt oh->products_base Irreversible Reaction

Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the first visual or olfactory signs of degradation? A: The primary hydrolysis products are hydroquinone and propionic acid. Propionic acid has a distinct, sharp, vinegary, or body-odor-like smell. An uncharacteristic odor upon opening the container is a strong indicator of hydrolysis. Visually, the pristine white powder may become discolored (yellowing or browning due to hydroquinone oxidation) or appear clumpy and less free-flowing due to moisture absorption.

Q2: Why is moisture the most critical factor to control? A: Water is a direct reactant in the hydrolysis process[10][11]. While the reaction with pure water is slow, its presence is non-negotiable for hydrolysis to occur[8]. Ambient humidity provides sufficient water molecules to initiate degradation, especially over long storage periods. Therefore, creating a moisture-free environment is the single most effective preventative measure.

Q3: What is the ideal temperature for long-term storage? A: The rate of chemical reactions, including hydrolysis, generally increases with temperature[11][12]. For optimal long-term stability, this compound should be stored in a cool, controlled environment. Refrigeration at 2-8°C is highly recommended. For shorter periods, storage at a controlled room temperature below 25°C, away from heat sources, is acceptable[13][14]. Avoid temperature cycling, which can create pressure changes and draw moist air into a poorly sealed container.

Q4: Is storage under an inert atmosphere (e.g., Argon, Nitrogen) necessary? A: While not strictly required for all situations, it is a highly recommended best practice, particularly for long-term storage or for high-purity standards. An inert atmosphere displaces both atmospheric moisture and oxygen[11]. Displacing oxygen provides the secondary benefit of preventing the oxidation of hydroquinone, a potential degradation product, which is responsible for the appearance of colored impurities.

Q5: What is the correct procedure for opening a container and taking a sample? A: If the container is refrigerated, always allow it to warm to ambient room temperature before opening. Opening a cold container will cause moisture from the air to immediately condense on the cold powder, introducing water. Once at room temperature, open the container in an environment with low humidity (e.g., in a glove box or near a source of dry inert gas). Use only clean, dry spatulas and tools. After sampling, flush the container headspace with an inert gas if possible, and reseal it tightly and promptly[14].

Part 3: Recommended Storage & Handling Protocols

Adherence to a strict protocol is the key to preserving the integrity of this compound.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated) for long-term storage.Slows the kinetic rate of hydrolysis and other degradation reactions[11][12].
<25°C (Cool & Dry) for short-term storage.
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces moisture and oxygen, preventing hydrolysis and oxidation[11].
Moisture Store in a desiccator or controlled low-humidity environment.Minimizes exposure to water, a key reactant in hydrolysis[10][14].
Light Store in an amber or opaque container.Protects against potential photodegradation of the phenolic structure[12][15].
Container Tightly sealed, airtight glass bottle with a secure cap.Prevents ingress of atmospheric moisture and other contaminants[13][14].
Step-by-Step Protocol for Handling
  • Acclimatization: Before first use, remove the sealed container from cold storage and place it in a desiccator at room temperature for at least 2-4 hours to allow it to warm up fully.

  • Inert Environment Preparation: Conduct all sampling in a low-humidity environment. A nitrogen-filled glove box is ideal. If not available, work quickly in a clean, draft-free area.

  • Sampling: Use a clean, dry, stainless-steel or Teflon-coated spatula. Avoid using tools that may carry static charge or are made of reactive materials.

  • Repackaging (if necessary): If creating smaller aliquots, ensure the new containers meet all the recommended specifications (amber, airtight) and are thoroughly dried in an oven (>100°C) and cooled in a desiccator before use.

  • Resealing: After taking a sample, flush the headspace of the primary container with dry nitrogen or argon before tightly securing the cap. Reinforce the seal with paraffin film for extra protection.

  • Return to Storage: Promptly return the container to its designated storage location (e.g., refrigerator at 2-8°C).

Part 4: Troubleshooting Guide for Suspected Degradation

If you suspect your sample of this compound has undergone hydrolysis, use the following guide to diagnose the potential cause.

G start Symptom Observed: - Vinegary Odor - Clumping / Discoloration - Poor Assay Performance q1 Was container allowed to warm to room temp before opening? start->q1 q2 Is the container seal visibly compromised or loose? q1->q2 Yes cause1 Root Cause: Moisture Contamination (Condensation) q1->cause1 No q3 Was the material sampled in a high-humidity environment? q2->q3 No cause2 Root Cause: Moisture Contamination (Atmospheric Ingress) q2->cause2 Yes q4 Is the storage unit temperature consistently within the recommended range? q3->q4 No q3->cause2 Yes cause3 Root Cause: Accelerated Hydrolysis (Thermal Stress) q4->cause3 No solution2 Solution: - Use high-quality airtight containers. - Apply paraffin film to seal cap. - Store in desiccator. q4->solution2 Yes solution1 Solution: - Implement acclimatization protocol. - Use desiccator for warming. cause1->solution1 cause2->solution2 solution3 Solution: - Use a glove box or inert gas flow. - Minimize time container is open. cause2->solution3 solution4 Solution: - Calibrate and monitor storage unit. - Relocate to a stable cold room or refrigerator. cause3->solution4

Caption: Troubleshooting workflow for diagnosing the cause of hydrolysis.

Analytical Confirmation of Hydrolysis

For definitive confirmation of degradation, the following analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): An ideal method for separating and quantifying the parent compound and its degradation products. The appearance and growth of peaks corresponding to hydroquinone and propionic acid over time is conclusive evidence of hydrolysis.

  • Infrared (IR) Spectroscopy: Hydrolysis will result in the appearance of a broad O-H stretching band (typically around 3300-2500 cm⁻¹) characteristic of the carboxylic acid group of propionic acid and the phenolic -OH of hydroquinone, which is absent in the pure ester.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of more polar impurities (hydroquinone) that would have a lower Rf value than the parent ester.

By implementing the rigorous storage and handling protocols outlined in this guide, you can significantly mitigate the risk of hydrolysis and ensure the long-term integrity and reliability of your this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1,4-Dipropionyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dipropionyloxybenzene. Here, we move beyond basic protocols to address the nuanced challenges encountered during reaction scale-up, focusing on troubleshooting common issues and answering frequently asked questions with scientifically grounded explanations. Our goal is to empower you to optimize your synthesis for yield, purity, and reproducibility.

Overview of the Synthesis

This compound, also known as hydroquinone dipropionate, is synthesized via the esterification of hydroquinone (benzene-1,4-diol).[1][2] This reaction typically involves treating hydroquinone with an acylating agent, most commonly propionic anhydride, to form the desired diester.[3] The compound has applications as a skin-lightening agent, where it acts as a tyrosinase inhibitor to reduce melanin formation.[4][5] The esterified form offers improved stability and reduced skin irritation compared to hydroquinone itself.[5]

The core transformation is a nucleophilic acyl substitution, where the hydroxyl groups of hydroquinone attack the electrophilic carbonyl carbons of propionic anhydride. While the reaction appears straightforward, scaling up can introduce challenges related to reaction completeness, byproduct formation, and product purification.

Core Reaction Scheme:

Hydroquinone + 2 Propionic Anhydride → this compound + 2 Propionic Acid

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. Quantities can be scaled proportionally, but adjustments to reaction time, temperature, and purification may be necessary.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
Hydroquinone110.1111.0 g (0.10 mol)1.0
Propionic Anhydride130.1432.5 g (0.25 mol)2.5
Pyridine (Catalyst/Solvent)79.10100 mL-
Deionized Water18.02500 mL-
5% HCl Solution-~200 mL-
Saturated NaHCO₃ Solution-~200 mL-
Saturated NaCl Solution (Brine)-~100 mL-
Ethyl Acetate (EtOAc)88.11~300 mL-
Anhydrous MgSO₄ or Na₂SO₄-~10 g-

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (11.0 g, 0.10 mol) in pyridine (100 mL).

  • Addition of Anhydride: Slowly add propionic anhydride (32.5 g, 0.25 mol) to the stirred solution. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the hydroquinone spot has disappeared.

  • Quenching: Cool the reaction mixture to room temperature and then pour it slowly into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.

  • Acidification & Extraction: Acidify the aqueous mixture with 5% HCl solution until the pH is ~2 to neutralize the pyridine. Extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with 5% HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 100 mL) to remove propionic acid, and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a white solid.[6][7]

Experimental Workflow Diagram

SynthesisWorkflow Reagents 1. Combine Reagents - Hydroquinone - Propionic Anhydride - Pyridine Reaction 2. Heat & Stir (60-70°C, 4-6h) Monitor by TLC Reagents->Reaction Esterification Quench 3. Quench (Ice Water) Reaction->Quench Stop Reaction Extract 4. Acidify & Extract (HCl, EtOAc) Quench->Extract Isolate Crude Wash 5. Wash Organic Layer (HCl, NaHCO₃, Brine) Extract->Wash Remove Impurities Dry 6. Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry Purify 7. Purify (Recrystallization) Dry->Purify Crude Product Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

Issue: Low or Sub-optimal Yield

Q1: My final yield of this compound is much lower than expected. What are the most common causes?

A: Low yields can stem from several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The most frequent cause is an incomplete reaction. Check your TLC analysis. If you see a significant amount of the starting hydroquinone or the mono-propionate intermediate, the reaction has not gone to completion. Consider extending the reaction time or slightly increasing the temperature.

  • Stoichiometry: Ensure you are using a sufficient excess of the acylating agent. A 2.2 to 2.5 molar equivalent of propionic anhydride relative to hydroquinone is recommended to drive the equilibrium towards the di-substituted product.

  • Moisture: Propionic anhydride readily hydrolyzes with water to form propionic acid, rendering it ineffective for the esterification.[8] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Losses During Workup: Significant product can be lost during aqueous washes if emulsions form or if the product has some solubility in the aqueous phase. Ensure clean separation of layers and minimize the number of washes where possible. Back-extracting the aqueous layers with fresh solvent can help recover dissolved product.

  • Purification Losses: During recrystallization, some product will always remain in the mother liquor. Optimizing the recrystallization solvent system and cooling procedure can minimize this loss.

Issue: Reaction & Purity Problems

Q2: My TLC and NMR analysis show a mixture of the desired product, the mono-propionate intermediate, and unreacted hydroquinone. How can I push the reaction to completion?

A: This indicates an incomplete reaction. To drive the formation of the di-substituted product, you can:

  • Increase Excess of Anhydride: Increase the molar equivalents of propionic anhydride to 3.0. This shifts the chemical equilibrium towards the products according to Le Châtelier's principle.

  • Extend Reaction Time: Continue heating the reaction for an additional 2-4 hours, monitoring periodically by TLC.

  • Use a More Effective Catalyst: While pyridine acts as both a solvent and a basic catalyst, stronger acylation catalysts like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts (0.05 eq) to significantly accelerate the reaction.

Q3: My isolated product is discolored (pink, tan, or brown) instead of white. What causes this discoloration and how can I purify it?

A: The discoloration is almost always due to the oxidation of trace amounts of unreacted hydroquinone or other phenolic impurities.[9] Hydroquinones are easily oxidized to form colored quinones, especially in the presence of air and under basic conditions (like the NaHCO₃ wash).

Solutions:

  • Purification: During recrystallization, you can add a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the hot solvent. This will reduce the colored quinone impurities back to their colorless hydroquinone form, which will then be removed into the mother liquor. Alternatively, treating a solution of the crude product with activated charcoal can adsorb colored impurities before filtering and recrystallizing.

  • Prevention: Ensure the reaction and workup are performed with minimal exposure to air, especially during the basic wash step. Using de-gassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Q4: How can I effectively separate the mono-propionate byproduct from my final product?

A: The mono-propionate has different polarity compared to the di-substituted product and the starting hydroquinone.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.[6][7] A silica gel column using a solvent system like hexane/ethyl acetate is typically effective. The less polar this compound will elute first, followed by the more polar mono-propionate and then the highly polar hydroquinone.

  • Recrystallization: Careful, fractional recrystallization can sometimes be effective. The desired product and the byproduct may have different solubilities in a given solvent system. However, this method is often less efficient than chromatography for closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this esterification reaction?

A: The reaction is a nucleophilic acyl substitution . The lone pair of electrons on a hydroxyl oxygen of hydroquinone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of propionic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a propionate anion as a leaving group. The pyridine catalyst deprotonates the hydroquinone to form a more potent phenoxide nucleophile and also activates the anhydride. This process occurs a second time on the other hydroxyl group to form the final diester.

Q2: Are there alternative catalysts or reagents I can use?

A: Yes, several variations exist:

  • Acid Catalysis: A strong acid like sulfuric acid (H₂SO₄) can be used as a catalyst.[10][11] The acid protonates the carbonyl oxygen of the anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroquinone.

  • Alternative Acylating Agent: Propionyl chloride can be used instead of propionic anhydride. The reaction is often faster but produces corrosive HCl gas as a byproduct, which must be scavenged by a base like pyridine or triethylamine.

  • Base-Mediated (Non-Catalytic): Using a base like potassium carbonate (K₂CO₃) in a solvent like acetone can also facilitate the reaction by deprotonating the hydroquinone.[12]

Q3: What are the critical safety precautions for handling the reagents in this synthesis?

A:

  • Hydroquinone: Toxic and an irritant. Avoid inhalation of dust and skin contact. It is a suspected mutagen.[13]

  • Propionic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator (causes tearing). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[3][8] It is also a regulated chemical in some jurisdictions due to its potential use in illicit synthesis.[8]

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. It has a very strong, unpleasant odor. Always work in a fume hood.

Q4: How can I definitively confirm the structure and purity of my final this compound product?

A: A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: This will confirm the structure. You should expect to see a singlet for the aromatic protons and triplets and quartets for the ethyl groups of the propionate esters, with integrations matching the molecular structure.[14]

  • ¹³C NMR Spectroscopy: Provides further structural confirmation by showing the expected number of carbon signals, including those for the carbonyls, aromatic carbons, and aliphatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorbance peak around 1750-1770 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) indicates the complete conversion of the hydroquinone starting material.

  • Melting Point: A sharp melting point that matches the literature value (112-114°C) is a strong indicator of high purity.[5] A broad or depressed melting range suggests the presence of impurities.

References

Validation & Comparative

A Guide to the Spectroscopic Analysis of 1,4-Disubstituted Aromatic Esters: A ¹H and ¹³C NMR Case Study of 1,4-Diacetoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical sciences and materials research, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular framework of a compound. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,4-diacetoxybenzene, a symmetrically disubstituted aromatic ester. Understanding the spectral features of this model compound provides a robust framework for the analysis of similar molecules, including the target compound 1,4-dipropionyloxybenzene. The key difference between these two molecules lies in the length of the ester's alkyl chain (acetyl vs. propionyl), which will manifest in predictable ways in their respective NMR spectra.

Molecular Structure and Symmetry

1,4-diacetoxybenzene possesses a high degree of symmetry, with a plane of symmetry bisecting the C2-C3 and C5-C6 bonds, and another along the C1-C4 axis. This symmetry dictates that the four aromatic protons are chemically equivalent, as are the two methyl groups of the acetate esters. Similarly, the aromatic carbons will also exhibit equivalence. This inherent symmetry simplifies the resulting NMR spectra, as will be discussed in the following sections.

Caption: Molecular structure of 1,4-diacetoxybenzene with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a para-disubstituted benzene ring can vary from a simple singlet to a more complex AA'BB' system, depending on the electronic nature of the substituents. For 1,4-diacetoxybenzene, the two identical ester groups lead to a highly symmetrical electronic environment.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.1Singlet4HAr-H (H2, H3, H5, H6)
2~2.29Singlet6H-C(O)CH₃ (H8, H10)

Analysis:

  • Aromatic Protons (Signal 1): Due to the symmetry of the molecule, the four aromatic protons (H2, H3, H5, and H6) are chemically and magnetically equivalent. This results in a single resonance, appearing as a sharp singlet at approximately 7.1 ppm. The downfield chemical shift is characteristic of protons attached to an aromatic ring, which are deshielded by the ring current effect.[1] The electron-withdrawing nature of the ester's carbonyl group further contributes to this deshielding.

  • Methyl Protons (Signal 2): The six protons of the two methyl groups (H8 and H10) are also chemically equivalent due to the molecule's symmetry and free rotation around the C-C and C-O single bonds. This gives rise to a single, sharp singlet at around 2.29 ppm.[2] This chemical shift is typical for methyl protons adjacent to a carbonyl group.

For the target molecule, This compound , the aromatic protons would exhibit a very similar singlet. The propionyl groups would introduce two new signals: a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, with their characteristic J-coupling.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 1,4-diacetoxybenzene is also simplified by its symmetry.

SignalChemical Shift (δ, ppm)Assignment
1~169C=O (C7, C9)
2~148Ar-C-O (C1, C4)
3~122Ar-C-H (C2, C3, C5, C6)
4~21-C(O)CH₃ (C8, C10)

Analysis:

  • Carbonyl Carbons (Signal 1): The carbonyl carbons of the ester groups (C7 and C9) are the most deshielded carbons in the molecule, appearing at approximately 169 ppm. This is a characteristic chemical shift for ester carbonyl carbons.

  • Aromatic Carbons Attached to Oxygen (Signal 2): The ipso-carbons of the benzene ring, directly bonded to the oxygen atoms (C1 and C4), appear at around 148 ppm. The electronegative oxygen atom causes a significant downfield shift for these carbons.

  • Aromatic Carbons Attached to Hydrogen (Signal 3): The four protonated aromatic carbons (C2, C3, C5, and C6) are equivalent and resonate at approximately 122 ppm.

  • Methyl Carbons (Signal 4): The methyl carbons of the acetate groups (C8 and C10) are the most shielded carbons, appearing at a characteristic upfield chemical shift of about 21 ppm.

In the case of This compound , the ¹³C spectrum would show an additional signal for the methylene carbons of the propionyl groups, typically in the 25-35 ppm range.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid 1,4-diacetoxybenzene sample. b. Transfer the solid into a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of the solute.[3] d. Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. e. For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2. Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. e. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural determination, it is often used in conjunction with other analytical methods for comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity, requires very small sample amounts.Does not provide detailed structural connectivity information.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., C=O, C-O, aromatic C-H).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.

Conclusion

The ¹H and ¹³C NMR spectra of 1,4-diacetoxybenzene are excellent examples of how molecular symmetry simplifies spectral analysis. The principles of chemical shift, multiplicity, and integration, as demonstrated in this guide, are fundamental to the structural elucidation of organic molecules. By understanding the spectral features of this model compound, researchers can confidently approach the analysis of more complex, but structurally related, molecules like this compound and other disubstituted aromatic esters. The combination of NMR with other analytical techniques provides a synergistic approach to comprehensive molecular characterization.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,4-Dipropionyloxybenzene and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through the fragmentation of ionized molecules. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-Dipropionyloxybenzene, a compound of interest in various chemical and pharmaceutical applications. By comparing its fragmentation behavior with structurally related analogs—1,4-diacetoxybenzene and 1,4-dimethoxybenzene—we aim to provide a comprehensive understanding of how subtle structural modifications influence fragmentation pathways, thereby enhancing your ability to interpret mass spectra with greater confidence.

The Analytical Imperative: Why Fragmentation Matters

Electron ionization mass spectrometry (EI-MS) is a powerful technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and a cascade of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is unique to a specific chemical structure. Understanding the principles that govern fragmentation is not merely an academic exercise; it is a critical skill for confirming molecular identity, elucidating unknown structures, and ensuring the purity of synthesized compounds. The fragmentation patterns of aromatic esters, such as this compound, are influenced by the stability of the aromatic ring, the nature of the ester functional group, and the length of the acyl chain.

Predicting the Fragmentation of this compound

The molecular ion of this compound (C₁₂H₁₄O₄) is expected at an m/z of 222. The initial ionization will likely involve the removal of a non-bonding electron from one of the oxygen atoms in the ester groups. The subsequent fragmentation is predicted to proceed through several key pathways:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent ethyl group is susceptible to cleavage. This would result in the loss of an ethyl radical (•C₂H₅, 29 Da) to form an acylium ion at m/z 193.

  • Loss of the Propionyl Group: A significant fragmentation pathway is the cleavage of the C-O bond between the carbonyl carbon and the phenoxy oxygen, leading to the loss of a propionyl radical (•C₃H₅O, 57 Da). This would generate a fragment at m/z 165.

  • McLafferty Rearrangement: The propionyl group contains a gamma-hydrogen, making it susceptible to the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄, 28 Da). This would lead to a fragment ion at m/z 194. Subsequent loss of a propionyl radical from this fragment would yield an ion at m/z 137.

  • Formation of the Hydroquinone Radical Cation: Cleavage of both propionyl groups would lead to the formation of the hydroquinone radical cation at m/z 110.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

M This compound C₁₂H₁₄O₄ m/z 222 A [M - C₂H₅]⁺ m/z 193 M->A - •C₂H₅ B [M - C₃H₅O]⁺ m/z 165 M->B - •C₃H₅O C [M - C₂H₄]⁺• m/z 194 M->C McLafferty - C₂H₄ E [C₆H₆O₂]⁺• m/z 110 M->E - 2 x C₃H₄O D [M - C₂H₄ - C₃H₅O]⁺ m/z 137 C->D - •C₃H₅O M 1,4-Diacetoxybenzene C₁₀H₁₀O₄ m/z 194 A [M - CH₂CO]⁺• m/z 152 M->A - CH₂CO C [CH₃CO]⁺ m/z 43 M->C - •OC₆H₄OCOCH₃ B [M - 2CH₂CO]⁺• m/z 110 A->B - CH₂CO M 1,4-Dimethoxybenzene C₈H₁₀O₂ m/z 138 A [M - CH₃]⁺ m/z 123 M->A - •CH₃ B [M - CH₃ - CO]⁺ m/z 95 A->B - CO

A Comparative Analysis of 1,4-Dipropionyloxybenzene and Other Hydroquinone Derivatives for Depigmenting Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hyperpigmentation and the Quest for Effective Modulators

Hyperpigmentation, the excessive and localized deposition of melanin, represents a significant challenge in dermatology and cosmetology. Conditions such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines are prevalent and can cause considerable distress. The cornerstone of treatment revolves around modulating melanogenesis, the complex biochemical process responsible for melanin synthesis. For decades, hydroquinone (1,4-dihydroxybenzene) has been the benchmark agent for treating hyperpigmentation, primarily due to its potent inhibition of tyrosinase, the rate-limiting enzyme in this pathway.[1][2]

However, concerns regarding the long-term safety of hydroquinone, including skin irritation and the risk of exogenous ochronosis, have catalyzed the search for safer and equally effective alternatives.[3] This has led to the development and investigation of a wide array of hydroquinone derivatives and other compounds that target the melanogenesis pathway. This guide provides a comprehensive comparative study of 1,4-Dipropionyloxybenzene, a hydroquinone ester, alongside its parent compound and other widely recognized depigmenting agents: Arbutin, Kojic Acid, and Azelaic Acid. We will delve into their mechanisms of action, present comparative experimental data, provide detailed evaluation protocols, and discuss their respective safety and application profiles to guide researchers and drug development professionals.

The Biochemical Nexus: Understanding Melanogenesis and Tyrosinase Inhibition

Melanin synthesis occurs within specialized organelles called melanosomes in melanocytes. The process is initiated by the enzyme tyrosinase, a copper-containing monooxygenase. Tyrosinase catalyzes two critical, sequential reactions: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[4] Dopaquinone is a highly reactive intermediate that undergoes a series of further reactions to form the two main types of melanin: black/brown eumelanin and red/yellow pheomelanin. The majority of depigmenting agents, including those discussed herein, exert their primary effect by inhibiting tyrosinase activity.

Melanogenesis_Pathway cluster_melanocyte Melanocyte cluster_inhibitors Points of Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Hydroxylation) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Oxidation) Melanin Melanin (Eumelanin/Pheomelanin) Dopaquinone->Melanin Spontaneous Polymerization Inhibitor Hydroquinone & Derivatives Kojic Acid Azelaic Acid Inhibitor->Tyrosine Inhibit Tyrosinase_Inhibition_Workflow prep Prepare Solutions: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase - L-DOPA (Substrate) - Test Compounds (e.g., this compound) - Positive Control (e.g., Kojic Acid) plate Plate Setup (96-well): - Add Buffer - Add Test Compound/Control - Add Tyrosinase Solution prep->plate incubate Pre-incubation (10 min @ 37°C) plate->incubate react Initiate Reaction: Add L-DOPA Solution incubate->react measure Kinetic Measurement: Read Absorbance @ 475 nm (Every min for 20-30 min) react->measure analyze Data Analysis: - Calculate Reaction Rate (Slope) - Calculate % Inhibition - Determine IC50 Value measure->analyze Melanin_Content_Workflow seed Seed B16F10 Cells (e.g., 6-well plates) attach Incubate for 24h (Allow cell attachment) seed->attach treat Treat Cells: - Add media with varying concentrations of Test Compound - Include Control (vehicle) attach->treat incubate_treat Incubate for 48-72h treat->incubate_treat harvest Harvest Cells: - Wash with PBS - Lyse cells incubate_treat->harvest solubilize Solubilize Melanin: - Pellet pigment - Dissolve in NaOH/DMSO @ 80°C harvest->solubilize measure Measure Absorbance @ 405 nm solubilize->measure analyze Data Analysis: - Normalize to protein content - Express as % of Control measure->analyze

References

A Comparative Analysis of 1,4-Dipropionyloxybenzene and Arbutin as Skin Whitening Agents: Efficacy, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The pursuit of effective and safe skin whitening agents is a significant focus in dermatological and cosmetic research. Hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation, driven by the overproduction of melanin, are common concerns. The cornerstone of treatment often involves the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This guide provides a detailed comparative analysis of two tyrosinase inhibitors: the well-established arbutin and the less-documented hydroquinone derivative, 1,4-Dipropionyloxybenzene.

Section 1: Mechanisms of Action in the Melanogenesis Pathway

Melanogenesis is a complex signaling cascade that leads to the synthesis of melanin. Understanding this pathway is crucial to appreciating the action of skin whitening agents.

The Melanogenesis Signaling Cascade

The production of melanin is initiated by various stimuli, most notably UV radiation, which triggers a signaling cascade that upregulates the expression and activity of tyrosinase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a key precursor to both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).

Melanogenesis Pathway cluster_stimulus Stimuli cluster_cell Melanocyte UV UV Radiation MC1R MC1R UV->MC1R α-MSH AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Transcription & Translation L_DOPA L-DOPA Tyrosinase->L_DOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin

Figure 1: Simplified Melanogenesis Signaling Pathway.
Arbutin: A Competitive Tyrosinase Inhibitor

Arbutin, a glycoside of hydroquinone, is a naturally occurring compound found in plants like bearberry, cranberry, and blueberry.[1] Its primary mechanism of action is the competitive inhibition of tyrosinase.[1][2] By binding to the active site of the enzyme, arbutin prevents the conversion of L-tyrosine to L-DOPA, thereby blocking the initial step of melanin synthesis.[1] Importantly, arbutin achieves this without affecting the expression of tyrosinase mRNA.[2]

There are two common forms of arbutin:

  • Alpha-arbutin (α-arbutin): A synthetic form that is more stable and has been shown to be approximately 10 times more potent in inhibiting melanogenesis than its naturally occurring counterpart.[3][4]

  • Beta-arbutin (β-arbutin): The naturally occurring form, which is less stable and more susceptible to degradation by heat and UV light.[3][5]

Arbutin_Mechanism cluster_action Mechanism of Arbutin Arbutin Arbutin Tyrosinase Tyrosinase (Active Site) Arbutin->Tyrosinase Competitively Binds Inhibition Inhibition of Melanin Synthesis Tyrosinase->Inhibition Leads to L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Blocked DPB_Mechanism cluster_action Proposed Mechanism of this compound DPB This compound (Pro-drug) Hydrolysis Skin Esterases DPB->Hydrolysis Hydroquinone Hydroquinone (Active Form) Hydrolysis->Hydroquinone Releases Tyrosinase Tyrosinase Hydroquinone->Tyrosinase Inhibits Inhibition Inhibition of Melanin Synthesis Tyrosinase->Inhibition Leads to Tyrosinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compound Dilutions - Positive Control (Kojic Acid) Start->Prepare_Reagents Plate_Setup Set up 96-well plate with: - Test wells - Control wells - Blank wells Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate plate at 37°C for 10 min Plate_Setup->Pre_incubation Add_Substrate Initiate reaction by adding L-DOPA Pre_incubation->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Measure_Absorbance Measure absorbance at 475 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End Melanin_Assay_Workflow Start Start Seed_Cells Seed B16F10 cells in a 6-well plate Start->Seed_Cells Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Treat_Cells Treat cells with test compounds (and α-MSH to stimulate melanogenesis) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Harvest_Cells Wash with PBS and harvest cells Incubate_72h->Harvest_Cells Lyse_Cells Lyse cell pellets in NaOH/DMSO solution Harvest_Cells->Lyse_Cells Solubilize_Melanin Incubate at 80°C to solubilize melanin Lyse_Cells->Solubilize_Melanin Measure_Absorbance Measure absorbance at 405 nm Solubilize_Melanin->Measure_Absorbance Normalize_Protein Normalize to total protein content Measure_Absorbance->Normalize_Protein Calculate_Melanin Calculate % Melanin Content Normalize_Protein->Calculate_Melanin End End Calculate_Melanin->End

References

A Researcher's Guide to Characterizing 1,4-Dipropionyloxybenzene: A Comparative Analysis of In Vitro and In Vivo Efficacy Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the biological activity of 1,4-Dipropionyloxybenzene. We will navigate the critical journey from foundational in vitro assays to more complex in vivo models, emphasizing the causality behind experimental choices and the importance of robust, self-validating protocols. Our focus will be on elucidating its potential as a skin depigmenting agent, a primary application suggested by its chemical structure.

The Scientific Premise: From Prodrug to Pigment Inhibition

This compound is an esterified derivative of hydroquinone. This chemical modification suggests a prodrug strategy, where the ester groups enhance stability and potentially improve dermal penetration. Once absorbed into the skin, cellular esterases are hypothesized to cleave the propionyl groups, releasing the active hydroquinone molecule.

Hydroquinone's primary mechanism of action is the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2] It acts as a competitive substrate, meaning it vies with the natural substrate, L-tyrosine, for the enzyme's active site.[3] When hydroquinone is present, tyrosinase preferentially oxidizes it, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent melanin production.[2][3][4] This targeted enzymatic inhibition forms the basis of our investigative approach.

cluster_0 Cellular Environment (Melanocyte) DPB This compound (Prodrug) Esterases Cellular Esterases DPB->Esterases Penetrates Cell HQ Hydroquinone (Active Moiety) Esterases->HQ Hydrolysis Tyrosinase Tyrosinase Enzyme HQ->Tyrosinase Competitive Inhibition Melanin Melanin Synthesis Tyrosinase->Melanin Catalysis Tyrosine L-Tyrosine Tyrosine->Tyrosinase Substrate

Caption: Hypothesized metabolic activation and mechanism of action for this compound.

Part 1: The In Vitro Investigation - A Foundational Assessment

In vitro studies offer a controlled, high-throughput, and cost-effective means to establish the fundamental activity and safety profile of a compound.[3] They are indispensable for initial screening and mechanism elucidation.

Enzymatic Assay: Direct Tyrosinase Inhibition

The first logical step is to confirm the direct inhibitory effect on the target enzyme. The mushroom tyrosinase assay is a widely accepted and accessible model.[5][6]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 6.8.[7]

    • Mushroom Tyrosinase Solution: Prepare a stock solution (e.g., 1000 units/mL) in cold phosphate buffer and dilute to a working concentration (e.g., 480 units/mL) before use.[6][7]

    • Substrate Solution: Prepare a fresh 2.5 mM solution of L-DOPA in phosphate buffer.[7]

    • Test Compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer. Ensure the final DMSO concentration is <1%.

    • Positive Control: Prepare a stock solution of Kojic Acid in a similar manner.[7]

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of the test compound/control dilution and 80 µL of phosphate buffer.[7]

    • Add 40 µL of the tyrosinase solution to initiate the pre-incubation. Incubate for 10 minutes at room temperature.[7]

    • Add 40 µL of the L-DOPA substrate solution to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.[8]

    • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[5][9]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[7]

Cell-Based Assays: Cellular Efficacy and Cytotoxicity

Moving from an isolated enzyme to a cellular context is crucial. We need to assess if the compound can penetrate cells, be metabolized, inhibit melanin production, and, importantly, whether it is toxic to skin cells at effective concentrations. B16F10 murine melanoma cells are a standard model for studying melanogenesis, while HaCaT human keratinocytes are used for assessing general skin cell toxicity.[10][11][12]

Experimental Protocol: Melanin Content Assay in B16F10 Cells

  • Cell Culture and Treatment:

    • Seed B16F10 cells (e.g., 5 x 10^4 cells/well) in 6-well plates and allow them to attach for 24 hours.[10]

    • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (Kojic Acid).

    • Optionally, stimulate melanogenesis with α-Melanocyte-Stimulating Hormone (α-MSH).[11]

    • Incubate the cells for 48-72 hours.[10]

  • Melanin Extraction and Quantification:

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).[10]

    • Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.[10]

    • Incubate the plates at 80°C for 1 hour to solubilize the melanin.[10][11]

    • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[10][11]

    • Normalize the melanin content to the total protein content of each sample (determined by a BCA or similar protein assay) to account for differences in cell number.[13]

Experimental Protocol: Cytotoxicity (MTT) Assay in HaCaT and B16F10 Cells

  • Cell Culture and Treatment:

    • Seed HaCaT or B16F10 cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[14]

    • Expose the cells to serial dilutions of this compound for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., Sodium Lauryl Sulfate).[15]

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in medium) to each well.[16]

    • Incubate for 2-3 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

    • Dissolve the formazan crystals by adding 200 µL of DMSO to each well.[16]

    • Measure the absorbance at 570 nm.[16]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value.

In Vitro Parameter Assay Expected Outcome for an Effective Compound
Enzymatic Inhibition Mushroom Tyrosinase AssayLow IC50 value, indicating potent inhibition.
Cellular Efficacy B16F10 Melanin Content AssayDose-dependent reduction in melanin content.
Cellular Safety MTT Assay (HaCaT, B16F10)High CC50 value, indicating low cytotoxicity.
Therapeutic Index Ratio of CC50 / IC50 (Cellular)A high ratio is desirable, suggesting a good safety margin.

Part 2: The In Vivo Investigation - Bridging to a Biological System

While in vitro data is foundational, it cannot replicate the complexity of a living organism. Skin has a complex barrier (stratum corneum), metabolic enzymes, and an immune system, all of which can influence a compound's efficacy and safety. In vivo studies are therefore essential to validate in vitro findings. The brownish guinea pig is a well-established model for hyperpigmentation studies as its skin pigmentation response to UV light is similar to that of humans.[17][18]

UV-Induced Hyperpigmentation Model in Guinea Pigs

This model allows for the controlled induction of pigmented spots, providing a canvas on which to test the efficacy of topical depigmenting agents.[17][19]

Experimental Protocol: Guinea Pig Hyperpigmentation Model

  • Animal Acclimatization and Preparation:

    • Acclimatize brownish guinea pigs (weighing 300-400g) for at least one week.

    • Anesthetize the animals and gently shave the dorsal skin.

    • Create a template with several small, defined circular areas (e.g., 1 cm diameter) to mark the irradiation and treatment sites.

  • UVB Irradiation:

    • Protect the non-target skin areas with a UV-opaque material.

    • Expose the defined dorsal areas to a controlled dose of UVB radiation (e.g., 300 mJ/cm²). This is repeated several times (e.g., 3 times a week for 2 weeks) until distinct pigmentation is observed.[17][20]

  • Topical Treatment:

    • Once hyperpigmentation is established, divide the pigmented spots into treatment groups.

    • Groups should include: Vehicle Control (the formulation base), this compound (at various concentrations in the vehicle), and a Positive Control (e.g., a formulation with hydroquinone or kojic acid).

    • Apply a fixed amount of the topical formulation to the designated spots daily for a period of several weeks (e.g., 4-8 weeks).

  • Efficacy Assessment:

    • Visual Assessment: Photograph the treatment sites weekly under standardized lighting conditions.

    • Colorimetric Measurement: Use a chromameter to quantify changes in skin color. The L* value (lightness) is the key parameter; an increase in L* indicates skin lightening.

    • Histological Analysis: At the end of the study, obtain skin biopsies from the treatment sites. Perform Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis.[19]

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Enzyme Assay (Tyrosinase IC50) E Data Analysis: Potency & Safety Profile A->E B Cell Culture (B16F10, HaCaT) C Melanin Assay (Efficacy) B->C D Cytotoxicity Assay (Safety, CC50) B->D C->E D->E K Data Analysis: In-Life Efficacy E->K Correlation Analysis (IVIVC) F Animal Model (Guinea Pig) G UVB-Induced Hyperpigmentation F->G H Topical Treatment (Daily Application) G->H I Efficacy Measurement (Chromameter, Photos) H->I J Terminal Analysis (Histology - Fontana-Masson) H->J I->K J->K

Caption: Comparative workflow for in vitro and in vivo evaluation of this compound.

Part 3: The Synthesis - Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical testing is to use simpler models to predict complex outcomes. The relationship between in vitro data and in vivo results is known as the In Vitro-In Vivo Correlation (IVIVC).[21][22] A strong IVIVC can significantly streamline drug development, allowing for more confident lead optimization and reducing the reliance on extensive animal testing.[22][23]

Aspect In Vitro Studies In Vivo Studies
System Complexity Low (isolated enzymes or cell monolayers)High (complete biological organism)
Control High; variables can be isolatedLower; influenced by systemic factors
Throughput HighLow
Cost LowHigh
Endpoint Mechanistic (e.g., IC50, CC50)Phenotypic (e.g., change in skin lightness)
Relevance Establishes potential; may not be predictiveConfirms practical efficacy and safety
Bridging the Gap: Why Might Results Differ?

Discrepancies between in vitro and in vivo results are common and scientifically informative. Potential reasons include:

  • Skin Barrier Penetration: this compound may show high potency in vitro, but if it cannot effectively penetrate the stratum corneum in vivo, its efficacy will be limited.

  • Metabolic Differences: The rate and extent of conversion from the prodrug to active hydroquinone may differ between cultured cells and the skin of a living animal.

  • Formulation Effects: The vehicle used for the topical application in vivo plays a critical role in drug delivery, an aspect not fully captured in simple cell culture media.[24]

  • Instability: The compound could be unstable under physiological conditions in vivo, degrading before it reaches its target.

A successful research program will see a logical progression: potent tyrosinase inhibition (in vitro enzyme assay) should translate to reduced melanin in cell culture (in vitro cellular assay), which should, in turn, lead to observable skin lightening in an animal model (in vivo).[9] By carefully designing and executing both sets of studies, researchers can build a comprehensive and compelling data package on the activity of this compound, confidently bridging the gap from the lab bench to a potential real-world application.

References

A Comparative Guide to the Cytotoxicity of 1,4-Dipropionyloxybenzene and Hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and toxicology, understanding the cytotoxic profile of a compound is a foundational step in safety and efficacy assessment. This guide provides an in-depth comparison of hydroquinone, a well-known but controversial compound, and its esterified derivative, 1,4-dipropionyloxybenzene. We will explore their distinct mechanisms of action, present comparative data, and detail the experimental workflows necessary for their evaluation, offering a robust framework for your own investigations.

Introduction: The Parent Compound and its Prodrug

Hydroquinone (HQ) is an aromatic organic compound widely recognized for its potent inhibition of melanin synthesis, making it a benchmark in treating hyperpigmentation.[1][2] However, its clinical application is shadowed by concerns over cytotoxicity, primarily mediated through the generation of reactive oxygen species (ROS) and oxidative stress.[3][4][5] This has driven the development of alternatives with improved safety profiles.

This compound is a dipropionate ester of hydroquinone.[6][7] This structural modification positions it as a prodrug—a more stable, less irritating precursor that is designed to be metabolized into the active hydroquinone molecule within the target tissue.[8] The central hypothesis is that by masking the reactive hydroxyl groups, this compound offers enhanced stability and controlled release, potentially mitigating the immediate, harsh cytotoxic effects associated with free hydroquinone. This guide will dissect the validity of that hypothesis by examining the underlying cellular mechanisms.

Mechanistic Pathways of Cytotoxicity

The cytotoxic nature of these two compounds is intrinsically linked. The toxicity of this compound is contingent upon its conversion to hydroquinone. Therefore, understanding hydroquinone's mechanism is paramount.

Hydroquinone: The Oxidative Stress Cascade

Hydroquinone's cytotoxicity is not a single event but a cascade initiated by its oxidation. In the presence of cellular enzymes like peroxidases, hydroquinone is metabolized into highly reactive intermediates, primarily the semiquinone radical and the more toxic p-benzoquinone.[9][10][11] This metabolic activation triggers a futile redox cycle that consumes cellular antioxidants and generates a surge of ROS, including superoxide radicals and hydrogen peroxide.[12][13]

The resulting state of severe oxidative stress inflicts widespread cellular damage:

  • DNA Damage: ROS can directly oxidize DNA bases, leading to genotoxic effects and chromosomal aberrations.[14]

  • Protein and Lipid Peroxidation: The integrity of cellular membranes and the function of critical enzymes are compromised.

  • Mitochondrial Dysfunction: As the cell's metabolic hub, mitochondria are prime targets. Oxidative damage disrupts the electron transport chain, leading to a loss of membrane potential and further ROS production.

  • Apoptosis Induction: The culmination of this damage activates programmed cell death pathways, leading to the elimination of the compromised cell.[3]

This multi-pronged assault explains the potent, dose-dependent cytotoxicity observed in numerous studies.[4][14][15]

This compound: A Delayed Onset

As a prodrug, this compound itself is relatively inert. Its cytotoxic potential is unlocked upon enzymatic hydrolysis of its ester bonds, which releases hydroquinone. This conversion is the rate-limiting step for its toxicity. The primary advantage of this design is a slower, more sustained release of the active compound, which can reduce the peak concentration of hydroquinone and thereby lower acute cytotoxicity compared to a direct application of hydroquinone. The fundamental mechanism of cell death, however, remains the oxidative stress cascade initiated by the released hydroquinone.

References

Spectroscopic Fingerprints: A Comparative Guide to 1,4-Dipropionyloxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and regulatory compliance. Isomeric purity is a critical quality attribute that can profoundly influence a compound's biological activity, safety profile, and material properties. This guide provides an in-depth spectroscopic comparison of 1,4-dipropionyloxybenzene and its ortho (1,2-) and meta (1,3-) isomers, offering a robust analytical framework for their unambiguous differentiation. Drawing upon fundamental principles and empirical data, we will dissect the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures.

The Structural Basis for Spectroscopic Differentiation

The key to distinguishing these isomers lies in their differing molecular symmetry. This compound (the para isomer) possesses the highest degree of symmetry (C2h), with a center of inversion. The 1,2- (ortho) isomer has a C2v symmetry plane, while the 1,3- (meta) isomer belongs to the C2v point group but with a different arrangement of substituents. These symmetry differences dictate the magnetic and vibrational environments of the constituent atoms, leading to distinct and predictable patterns in their respective spectra.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for routine isomeric differentiation. The chemical shift, multiplicity (splitting pattern), and integration of the aromatic protons provide a direct readout of the substitution pattern on the benzene ring.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Comparative ¹H NMR Data

The most telling distinction arises from the signals of the aromatic protons.

  • This compound (Para): Due to the molecule's symmetry, all four aromatic protons are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet). This is a definitive and easily identifiable feature. For instance, the ¹H NMR spectrum of this compound shows a singlet for the aromatic protons at approximately 7.07 ppm.

  • 1,2-Dipropionyloxybenzene (Ortho): The four aromatic protons are non-equivalent and will appear as a complex, often second-order, multiplet. This pattern arises from two sets of adjacent, chemically different protons.

  • 1,3-Dipropionyloxybenzene (Meta): This isomer presents the most complex aromatic region. We expect to see three distinct signals: a triplet for the proton between the two ester groups, a doublet for the proton para to one ester and ortho to the other, and a multiplet for the remaining two protons.

The propionyl side chains also offer clues. In all three isomers, we expect a triplet corresponding to the methyl (CH₃) group and a quartet for the methylene (CH₂) group, arising from their mutual coupling. While the exact chemical shifts may vary slightly due to the different electronic environments, their presence and splitting pattern are consistent.

Table 1: Comparative ¹H NMR Data (Aromatic Region, 400 MHz, CDCl₃)

IsomerChemical Shift (ppm)MultiplicityKey Differentiating Feature
1,4- (Para) ~7.07Singlet (s)Single aromatic signal due to high symmetry.
1,2- (Ortho) ~7.2-7.4Complex Multiplet (m)No simple splitting pattern, indicative of adjacent non-equivalent protons.
1,3- (Meta) ~6.9-7.5Multiple distinct multipletsMost complex pattern with potentially resolved signals for each unique proton.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, resolving the number of unique carbon environments in the molecule.

Comparative ¹³C NMR Data

The symmetry of each isomer is directly reflected in the number of signals in the ¹³C NMR spectrum.

  • This compound (Para): The high symmetry results in only two signals for the aromatic carbons and three signals for the propionyl carbons (carbonyl, methylene, and methyl).

  • 1,2-Dipropionyloxybenzene (Ortho): The lower symmetry means we expect to see three distinct aromatic carbon signals and three signals for the propionyl carbons.

  • 1,3-Dipropionyloxybenzene (Meta): This isomer will show four unique aromatic carbon signals and three signals for the propionyl carbons.

Table 2: Expected Number of ¹³C NMR Signals

IsomerAromatic SignalsPropionyl SignalsTotal Signals
1,4- (Para) 235
1,2- (Ortho) 336
1,3- (Meta) 437

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. For these isomers, the most characteristic bands are the C=O stretch of the ester and the C-O stretches.

Comparative IR Data

The primary utility of IR in this context is to confirm the presence of the ester functional groups. All three isomers will exhibit a strong carbonyl (C=O) stretching absorption band typically in the region of 1750-1770 cm⁻¹. Additionally, two distinct C-O stretching bands are expected around 1200-1250 cm⁻¹ (asymmetric) and 1050-1150 cm⁻¹ (symmetric).

While the exact positions of these bands may shift slightly between isomers due to subtle electronic effects, IR spectroscopy is generally less powerful than NMR for definitive isomeric differentiation in this case. However, it serves as an excellent and rapid method for confirming the presence of the correct functional groups in the synthesized material. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer, but detailed interpretation often requires reference spectra.

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.

Comparative MS Data

All three isomers have the same molecular formula (C₁₂H₁₄O₄) and therefore the same nominal molecular weight (222.24 g/mol ). Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 222.

The fragmentation patterns, however, can offer distinguishing features. A common fragmentation pathway for phenyl esters is the loss of the acyl group. We would expect to see fragmentation patterns corresponding to the loss of a propionyl group (-C(O)CH₂CH₃) and subsequent rearrangements. While detailed fragmentation analysis can be complex, subtle differences in the relative abundances of fragment ions may be observable, reflecting the different stabilities of the resulting radical cations.

Logical Workflow for Isomer Identification

The following diagram outlines a systematic workflow for the spectroscopic identification of this compound and its isomers.

G cluster_0 Isomer Identification Workflow Sample Unknown Isomer Sample HNMR Acquire ¹H NMR Spectrum Sample->HNMR Aromatic_Region Analyze Aromatic Region (6.5-8.0 ppm) HNMR->Aromatic_Region Singlet Singlet Observed? Aromatic_Region->Singlet Para Identify as 1,4-Isomer Singlet->Para Yes Complex Complex Multiplet(s) Observed Singlet->Complex No CNMR Acquire ¹³C NMR Spectrum Complex->CNMR Count_Signals Count Aromatic Signals CNMR->Count_Signals Signals_3 3 Aromatic Signals? Count_Signals->Signals_3 Ortho Identify as 1,2-Isomer Signals_3->Ortho Yes Meta Identify as 1,3-Isomer Signals_3->Meta No (4 Signals)

Caption: A decision-tree workflow for differentiating dipropionyloxybenzene isomers.

Conclusion

The unambiguous identification of this compound from its 1,2- and 1,3- isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most direct and powerful method, with the singlet aromatic signal of the 1,4-isomer serving as a definitive fingerprint. ¹³C NMR provides a robust confirmatory method based on the count of unique carbon signals, which directly correlates with molecular symmetry. While IR and MS are essential for functional group confirmation and molecular weight determination, they offer more subtle clues for isomer differentiation. By employing this multi-technique approach, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible science.

A Senior Application Scientist's Guide to the Analytical Separation of 1,4-Dipropionyloxybenzene: A Comparative Study of HPLC and GC Columns

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and cosmetic agents is paramount. 1,4-Dipropionyloxybenzene, a hydroquinone derivative utilized for its skin-lightening properties, requires robust analytical methods to ensure product quality and safety. This guide provides an in-depth comparison of various analytical columns for the separation of this compound, supported by scientific principles and extrapolated experimental insights.

Introduction to this compound and its Analytical Challenges

This compound, also known as hydroquinone dipropionate, is an esterified form of hydroquinone. This modification enhances its stability and skin permeability.[1][2] The analytical challenge in its quantification lies in achieving a clean separation from potential impurities, degradation products, and other components within a complex matrix, such as a cosmetic cream or pharmaceutical formulation. The choice of analytical column is the cornerstone of a successful separation.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Reverse-phase HPLC is the predominant technique for the analysis of moderately polar compounds like this compound. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.

Recommended HPLC Column Chemistries

Based on the analysis of similar aromatic compounds and hydroquinone derivatives, the following column chemistries are recommended for the separation of this compound:

  • C18 (Octadecylsilane): This is the most common and versatile reverse-phase chemistry. It provides excellent hydrophobic retention for aromatic compounds. A C18 column is expected to provide good peak shape and resolution for this compound.

  • Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating aromatic isomers or compounds with subtle structural differences.

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This feature can reduce peak tailing for polar analytes and offer different selectivity compared to traditional C18 columns.

Comparative Performance of HPLC Columns

The following table summarizes the expected performance of different HPLC columns for the analysis of this compound, based on data from analogous compounds.

Column ChemistryParticle Size (µm)Dimensions (mm)Mobile Phase (Typical)Expected Performance for this compound
C18 3.5, 54.6 x 150Acetonitrile/Water or Methanol/Water gradientGood retention, resolution, and peak shape. The workhorse for routine analysis.
Phenyl-Hexyl 3.5, 54.6 x 150Acetonitrile/Water or Methanol/Water gradientAlternative selectivity, potentially better resolution from closely related impurities. Useful for method development.
Polar-Embedded 3, 54.6 x 150Acetonitrile/Water or Methanol/Water gradientReduced peak tailing, especially for more polar impurities. Can provide unique selectivity.
Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is a robust starting point for the analysis of this compound in a cosmetic cream.

1. Sample Preparation: a. Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask. b. Add 25 mL of methanol and sonicate for 15 minutes to extract the this compound. c. Allow the solution to cool to room temperature and dilute to the mark with methanol. d. Centrifuge a portion of the extract at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 50% B to 90% B in 10 minutes, hold at 90% B for 2 minutes, return to 50% B in 1 minute, and re-equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at 280 nm

3. Rationale for Experimental Choices:

  • Methanol Extraction: Methanol is a good solvent for both the analyte and the cream base, ensuring efficient extraction.
  • C18 Column: Provides a good balance of retention and resolution for the target compound.
  • Acetonitrile/Water Gradient: Allows for the elution of a wide range of compounds with varying polarities, ensuring that both the analyte and potential impurities are well-separated.
  • UV Detection at 280 nm: Aromatic compounds typically exhibit strong absorbance in this region, providing good sensitivity.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Cream Sample extract Extract with Methanol & Sonicate weigh->extract centrifuge Centrifuge Extract extract->centrifuge filter Filter through 0.45 µm Syringe Filter centrifuge->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC) for this compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with a predicted boiling point of around 314 °C, is amenable to GC analysis.[3][4]

Recommended GC Column Chemistries

The choice of GC column is critical and depends on the polarity of the analyte. For this compound, the following stationary phases are recommended:

  • 5% Phenyl-Methylpolysiloxane (e.g., ZB-5, DB-5, Rxi-5ms): This is a versatile, low-polarity phase that is an excellent first choice for the analysis of a wide range of compounds, including aromatic esters. It provides good separation based on boiling points and is robust.

  • Mid-Polarity Phases (e.g., 50% Phenyl-Methylpolysiloxane): These columns offer increased selectivity for aromatic compounds due to enhanced π-π interactions. They can be beneficial if co-elution with other components is an issue on a 5% phenyl phase.

  • Wax Phases (Polyethylene Glycol - PEG): These are polar phases that are suitable for the analysis of more polar compounds. While this compound is not highly polar, a wax column could offer alternative selectivity, particularly if polar impurities are of concern.

Comparative Performance of GC Columns

The following table summarizes the expected performance of different GC columns for the analysis of this compound.

Column ChemistryFilm Thickness (µm)Dimensions (m x mm)Temperature Program (Typical)Expected Performance for this compound
5% Phenyl-Methylpolysiloxane 0.2530 x 0.25100 °C to 280 °C at 10 °C/minExcellent peak shape, good resolution, and high efficiency. The most recommended starting point.
50% Phenyl-Methylpolysiloxane 0.2530 x 0.25100 °C to 280 °C at 10 °C/minEnhanced selectivity for aromatic compounds. May provide better separation from aromatic impurities.
Wax (PEG) 0.2530 x 0.25100 °C to 240 °C at 10 °C/minAlternative selectivity based on polarity. Useful for confirming peak purity or separating polar interferences.
Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a reliable method for the GC analysis of this compound.

1. Sample Preparation: a. Accurately weigh approximately 0.1 gram of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with acetone. c. If analyzing a cream, perform a liquid-liquid extraction with a non-polar solvent like hexane, followed by evaporation and reconstitution in acetone.

2. GC-FID Conditions:

  • Column: 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
  • Inlet Temperature: 280 °C
  • Injection Mode: Split (50:1)
  • Injection Volume: 1 µL
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program: Initial temperature 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
  • Detector: Flame Ionization Detector (FID) at 300 °C

3. Rationale for Experimental Choices:

  • Acetone as Solvent: Acetone is a volatile solvent that is compatible with GC analysis and effectively dissolves the analyte.
  • 5% Phenyl-Methylpolysiloxane Column: This column provides excellent resolving power for a broad range of semi-volatile compounds.
  • Split Injection: Prevents column overloading and ensures sharp peaks.
  • Temperature Program: The temperature ramp allows for the efficient elution of the analyte while separating it from other components with different boiling points.
  • FID Detector: FID is a robust and sensitive detector for organic compounds.

GC Analysis Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve inject Inject into GC dissolve->inject separate Separation on 5% Phenyl Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: GC analysis workflow for this compound.

Conclusion and Recommendations

Both HPLC and GC are suitable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.

  • For routine quality control of cosmetic or pharmaceutical formulations, HPLC-UV is often the preferred method. It is robust, requires minimal sample preparation for many matrices, and is highly reproducible. A C18 column is the recommended starting point for method development.

  • GC-FID is an excellent alternative, particularly for the analysis of raw materials or for confirming the identity and purity of the compound. A 5% Phenyl-Methylpolysiloxane column is the column of choice for this application.

It is always recommended to perform method validation to ensure the chosen method is suitable for its intended purpose. This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dipropionyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 1,4-Dipropionyloxybenzene (CAS No. 7402-28-0) demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and best practices. Our objective is to move beyond mere compliance, fostering a deep understanding of the causality behind these procedures to ensure the safety of personnel and the protection of our environment.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe management. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), this chemical is considered hazardous.[1] The primary risks associated with this compound necessitate the stringent handling and disposal protocols outlined in this document.

Table 1: Hazard Profile of this compound

Hazard Classification Description GHS Pictogram Precautionary Statement Reference
Acute Toxicity, Oral Harmful if swallowed. P264, P270[1]
Skin Corrosion/Irritation Causes skin irritation. P264, P280[1]
Serious Eye Damage/Irritation Causes serious eye damage. P280, P305+P351+P338[2]

| Specific Target Organ Toxicity | May cause respiratory irritation. | | P261, P271[1] |

The causality is clear: the potential for severe eye damage, skin irritation, and respiratory distress dictates that this compound must never be disposed of via standard laboratory drains or in regular trash. Its disposal pathway must be one of complete containment and destruction by approved methods.

Part 2: Pre-Disposal Operations: Spill Management and Personal Safety

Before waste is containerized, laboratory personnel must be prepared for accidental releases and equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Handling this compound, whether in pure form or as waste, requires a robust barrier to prevent exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1] Given the risk of serious eye damage, a face shield is recommended if there is a splash hazard.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][3] Contaminated clothing should be removed immediately and handled as hazardous waste.

  • Respiratory Protection: Use only in a well-ventilated area or under a certified chemical fume hood.[1][3]

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.[3]

  • Don PPE: Wear the full PPE described above.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] For solid spills, cover with a plastic sheet to minimize the generation of dust.[1]

  • Collection: Carefully take up the material mechanically (e.g., with a scoop or shovel) and place it into an appropriate, labeled container for disposal.[1] Avoid actions that create dust.

  • Decontamination: Thoroughly clean the contaminated surface.

  • Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste, following the protocol in Part 3.

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) and local authorities. Disposal must always be directed to an approved waste disposal plant.[1][4][5]

Step 1: Waste Classification

All unused, expired, or contaminated this compound must be classified as hazardous waste. While not specifically listed with a unique EPA hazardous waste code, it must be managed as such based on its characteristic hazards (toxicity, irritation).[6] Your institution's Chemical Hygiene Plan, mandated by OSHA, will provide specific guidance on this classification.[7][8] Always consult with your Environmental Health & Safety (EHS) department for precise institutional procedures.

Step 2: Waste Segregation

Chemical waste must be strictly segregated to prevent dangerous reactions.[9][10]

  • Do not mix this compound waste with any other chemical waste stream unless explicitly permitted by your EHS office.

  • Keep it separate from incompatible materials. While the Safety Data Sheet (SDS) lists no specific incompatibilities, general best practice is to store organic esters away from strong acids, bases, and oxidizing agents.[1]

Step 3: Containerization

Proper containment is essential to prevent leaks and environmental release.[9]

  • Use a compatible container: A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate. The container must be in good condition, free of leaks or cracks.

  • Leave Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 4: Labeling

Accurate labeling is a critical regulatory requirement.[9][10] The waste container must be clearly marked with:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • Hazard Pictograms: The "Corrosion," "Exclamation Mark," and potentially "Health Hazard" pictograms should be present.

  • Generator Information: Name and location of the generating lab.

Step 5: Secure Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of laboratory personnel.[11]

  • In a well-ventilated location, such as a designated cabinet under a fume hood.[1][11]

  • Away from heat, sparks, or open flames.[12]

Step 6: Final Disposal

Final disposal must be managed by your institution's EHS office, which will arrange for pickup by a licensed hazardous waste disposal contractor.

  • Never attempt to dispose of this chemical yourself.

  • The approved disposal method will likely be high-temperature incineration at a permitted facility, which ensures complete destruction of the organic compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_protocol Disposal Protocol cluster_final Final Disposition start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Prepare Spill Kit ppe->spill classify Step 1: Classify as Hazardous Waste spill->classify segregate Step 2: Segregate from Other Waste Streams classify->segregate container Step 3: Use a Compatible, Sealable Container segregate->container label_waste Step 4: Label Container (Name, Hazards, Date) container->label_waste store Step 5: Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Step 6: Arrange Pickup via Institutional EHS Office store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dipropionyloxybenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dipropionyloxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.